2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBJEBQJHYKQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162289 | |
| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14301-31-6 | |
| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14301-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014301316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14301-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel therapeutic agents. This document details the chemical reaction, experimental protocols, and relevant data.
Reaction Scheme
The synthesis of this compound is typically achieved through the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClNO₃ | - |
| Molecular Weight | 257.71 g/mol | - |
| Melting Point | 92-94 °C | [1] |
| Appearance | Pale yellow-brown, feather-like crystals | [1] |
| Yield | ~85% (based on reported masses) | [1] |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)
-
Triethylamine (4.5 ml)
-
Chloroacetyl chloride (2.4 ml)
-
Methylene chloride (35 ml)
-
Ethyl acetate
-
Water
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride.
-
Addition of Base: Add 4.5 ml of triethylamine to the solution.
-
Cooling: Cool the mixture in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a period of 5 minutes.
-
Reaction: Stir the reaction mixture for an additional 15 minutes while maintaining cooling with the ice bath.
-
Concentration: Remove the solvent by evaporation under reduced pressure.
-
Work-up:
-
Add ethyl acetate to the residue.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Distill off the solvent under reduced pressure.
-
Recrystallize the resulting residue from a mixture of ethyl acetate and hexane.
-
-
Product Isolation: Isolate the pale yellow-brown, feather-like crystals of the title compound. The reported yield is 5.77 g.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Potential Biological Significance and Signaling Pathway Context
While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are present in compounds with known biological activities. For instance, the 3,4-dimethoxyphenethyl group is a core component of various alkaloids and synthetic molecules that interact with adrenergic and dopaminergic pathways. The chloroacetamide moiety is a reactive group often used to covalently modify biological targets.
Given these features, it is plausible that this compound could be investigated as a precursor for molecules targeting G-protein coupled receptors (GPCRs), such as adrenergic or dopamine receptors, which are crucial in neurotransmission. The diagram below illustrates a generalized GPCR signaling pathway that could be a hypothetical target for derivatives of this compound.
Caption: A hypothetical GPCR signaling pathway potentially modulated by derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structural features, combining a chloroacetamide group with a dimethoxyphenethyl moiety, suggest potential for biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological relevance based on related compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | N/A |
| CAS Number | 14301-31-6 | N/A |
| Molecular Formula | C₁₂H₁₆ClNO₃ | N/A |
| Molecular Weight | 257.71 g/mol | N/A |
| Melting Point | 96 °C | [1] |
| Boiling Point | 453.9 °C (Predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO; low solubility in water. | N/A |
| XLogP3 | 1.99220 | [2] |
| PSA (Polar Surface Area) | 47.6 Ų | [2] |
Spectral Data
While direct spectral data is not publicly available within this document, NMR and FTIR spectra for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are indexed and available for review on SpectraBase.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the title compound has been reported and is outlined below.[3]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization from a mixture of dichloromethane and petroleum ether.
The synthesis workflow is visualized in the diagram below.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of N-phenylacetamide and chloroacetamide derivatives has been investigated for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.
Based on studies of structurally related compounds, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation. The diagram below illustrates a generalized potential signaling pathway that N-phenylacetamide derivatives might influence, leading to apoptosis in cancer cells. It is crucial to note that this is a hypothetical pathway for the title compound and requires experimental validation.
Caption: A generalized diagram of a potential signaling pathway that could be modulated by N-phenylacetamide derivatives.
Conclusion
This compound is a compound with well-defined synthetic accessibility and physicochemical properties that suggest potential for further investigation in drug discovery. While a comprehensive biological profile is yet to be established, the activities of related compounds provide a strong rationale for exploring its anticancer, antimicrobial, and enzyme-inhibitory potential. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in the further development and characterization of this and similar molecules. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in relevant biological models.
References
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide CAS number lookup
This document provides a detailed technical overview of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, a detailed synthesis protocol, and its potential biological significance.
CAS Number: 14301-31-6[1]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in experimental and biological systems.
| Property | Value | Reference |
| Molecular Weight | 257.71 g/mol | [1] |
| Exact Mass | 257.71 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | |
| InChI Key | WWBJEBQJHYKQHM-UHFFFAOYSA-N | [1] |
| Polar Surface Area (PSA) | 47.6 Ų | [1] |
| LogP (XLogP3) | 1.99220 | [1] |
| Synonyms | N-Chloroacetyl-3,4-dimethoxyphenethylamine, α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][2] |
Experimental Synthesis Protocol
The following protocol details the synthesis of this compound via the chloroacetylation of 2-(3,4-dimethoxyphenyl)ethylamine.[2] This method is a standard approach for creating N-substituted chloroacetamide derivatives.[3]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)
-
Methylene chloride (35 ml)
-
Triethylamine (4.5 ml)
-
Chloroacetyl chloride (2.4 ml)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Ice bath
Methodology:
-
Reaction Setup: Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a suitable reaction vessel.
-
Addition of Base: Add 4.5 ml of triethylamine to the solution. The mixture is then stirred while being cooled in an ice bath.[2] Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.[3]
-
Acylation: Add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a 5-minute period.
-
Reaction Completion: Stir the mixture for an additional 15 minutes while maintaining the ice-cooling.[2]
-
Work-up and Extraction:
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the resulting residue.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.[2]
-
-
Purification:
-
Dry the washed ethyl acetate solution.
-
Distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane.[2]
-
-
Product: The final product is obtained as pale yellow-brown, feather-like crystals with a melting point of 92-94°C. The yield reported in the cited experiment is 5.77 g.[2]
Synthesis and Purification Workflow
The diagram below illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.
Caption: Workflow for the synthesis of this compound.
Potential Applications and Biological Significance
While specific research on this compound is limited, the broader class of N-substituted chloroacetamide derivatives is of significant interest in medicinal and agricultural chemistry.
-
Biological Activity: Many N-substituted chloroacetamide derivatives have demonstrated notable biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[3] This makes them valuable as lead compounds in the development of new therapeutic agents and agrochemicals.[4] Chloroacetamides are among the most widely used herbicides in modern agriculture.[5]
-
Synthetic Intermediates: These compounds are versatile precursors and building blocks in synthetic chemistry.[3] The reactive chlorine atom can be easily substituted by various nucleophiles, allowing for the synthesis of more complex molecules and heterocyclic compounds.[3][6]
-
Pharmacological Potential: Structurally related compounds have been investigated for a range of pharmacological effects. For instance, an isoquinoline precursor derived from a similar chloroacetamide structure was found to stimulate endogenous nitric oxide synthesis and influence the contractile activity of gastric smooth muscles.[7] Other related molecules have been explored for potential anti-inflammatory and analgesic effects.[6]
References
- 1. echemi.com [echemi.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
- 6. 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide | 1397217-31-0 | Benchchem [benchchem.com]
- 7. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential mechanisms of action for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide derivatives. Capitalizing on available research for this class of compounds and structurally related molecules, this document outlines putative biological targets, associated signaling pathways, and detailed experimental protocols for their investigation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Core Molecular Structure and Synthesis
The foundational structure of the compounds discussed herein is this compound. The synthesis of this core molecule is a critical first step in the development of further derivatives.
A general synthesis protocol involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like methylene chloride.[1]
Putative Mechanisms of Action
Based on studies of structurally similar compounds, this compound derivatives are hypothesized to exert their biological effects through several primary mechanisms, including anti-inflammatory, smooth muscle relaxant, and antimicrobial activities.
Anti-inflammatory Activity via COX-2 Inhibition
A prominent mechanism of action for many acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Molecular docking studies on various acetamide derivatives suggest that they can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Quantitative Data: COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| VIIa | >19.5 | 0.29 | >67.24 |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |
| Data from a study on novel 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives.[2] |
Vasodilatory and Smooth Muscle Relaxant Effects via Nitric Oxide Synthase (NOS) Activation
A study on a structurally related isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), has demonstrated the ability to stimulate endogenous nitric oxide (NO) synthesis.[3] This suggests that this compound derivatives may act as vasodilators and smooth muscle relaxants by activating nitric oxide synthase (NOS).
The proposed mechanism involves the activation of neuronal NOS (nNOS), leading to an increase in NO production. NO then activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP), ultimately leading to smooth muscle relaxation.
Quantitative Data: Nitric Oxide Synthase Activity
Quantitative data for the direct activation of NOS by this compound derivatives is currently not available. Further experimental investigation is required to determine the specific activity and potency.
Antimicrobial Activity
Various 2-chloro-N-acetamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4] The proposed mechanisms are often target-specific.
-
Antibacterial Action: It is hypothesized that the chloroacetamide moiety is crucial for activity, potentially acting as an alkylating agent that can target essential bacterial enzymes, such as penicillin-binding proteins (PBPs), leading to cell lysis.
-
Antifungal Action: Studies on 2-chloro-N-phenylacetamide suggest that its antifungal mechanism may not involve direct interaction with ergosterol in the fungal cell membrane, indicating a different mode of action, which could involve the inhibition of essential enzymes or disruption of other cellular processes.[5]
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration)
The following table presents the Minimum Inhibitory Concentration (MIC) values for 2-chloro-N-phenylacetamide against various strains of Candida albicans and Candida parapsilosis, serving as an example of the potential antifungal efficacy of this class of compounds.
| Microorganism | Strain | MIC (µg/mL) |
| Candida albicans | Clinical Isolate 1 | 128 |
| Candida albicans | Clinical Isolate 2 | 256 |
| Candida parapsilosis | Clinical Isolate 1 | 128 |
| Candida parapsilosis | Clinical Isolate 2 | 256 |
| Data from a study on 2-chloro-N-phenylacetamide.[5] |
Experimental Protocols
To facilitate further research and validation of the proposed mechanisms of action, this section provides detailed methodologies for key experiments.
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory effect of test compounds on COX-2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
To a 96-well white opaque plate, add 10 µL of the diluted test compound. For the enzyme control, add 10 µL of the assay buffer.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[6]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol describes a method to quantify NOS activity by measuring the production of nitric oxide, which is rapidly converted to nitrite and nitrate.
Detailed Protocol:
-
Sample Preparation:
-
Homogenize cell or tissue samples in cold NOS Assay Buffer.[7]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Assay Procedure:
-
Add the sample supernatant to a 96-well plate along with the test compound at various concentrations.
-
Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).[7]
-
Add the reaction mix to the wells and incubate for 1 hour at 37°C.[7]
-
-
Nitrite Detection (Griess Assay):
-
Following incubation, add Griess Reagent I and Griess Reagent II to each well.[7]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NOS activity based on a nitrite standard curve.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Protocol:
-
Preparation:
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[8]
-
Incubate the plate at the optimal temperature for the microorganism (typically 35-37°C) for 16-24 hours.[8][9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[9]
-
Conclusion
The available evidence suggests that this compound derivatives are a promising class of compounds with the potential for multiple mechanisms of action, including anti-inflammatory, smooth muscle relaxant, and antimicrobial effects. The primary proposed mechanisms involve the inhibition of the COX-2 enzyme, activation of nitric oxide synthase, and disruption of essential microbial cellular processes. Further targeted research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific molecular targets and quantitative activity of these derivatives, which will be crucial for their future development as therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of the synthetic compound 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its likely pharmacological profile based on the known activities of structurally related compounds. The primary focus is on its potential as a modulator of nitric oxide synthase (NOS) and its predicted antimicrobial properties, which are characteristic of the broader class of N-substituted chloroacetamides. This guide furnishes detailed experimental protocols for the synthesis and potential biological evaluation of the title compound and includes visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
This compound is a synthetic compound belonging to the class of chloroacetamide derivatives. This class of molecules is recognized for a diverse range of biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative effects. The core structure, featuring a chloroacetyl group and a substituted phenethyl moiety, provides a reactive site and a scaffold amenable to interaction with biological targets. A key indication of its potential bioactivity comes from a study on the structurally analogous compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which was found to stimulate endogenous nitric oxide synthesis. This suggests that this compound may also function as a modulator of nitric oxide synthase (NOS), an enzyme with critical roles in various physiological and pathological processes.
Synthesis
The synthesis of this compound can be achieved through a standard chloroacetylation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Dimethoxyphenethylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable anhydrous solvent)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the temperature remains low.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with water, 5% aqueous sodium bicarbonate solution, 10% aqueous hydrochloric acid, and finally with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound.
A Comprehensive Technical Guide to the Synthesis of N-Acylphenethylamines
For Researchers, Scientists, and Drug Development Professionals
N-acylphenethylamines are a class of compounds with significant interest in medicinal chemistry, materials science, and pharmacology. Their synthesis is a fundamental process in the development of new therapeutics and functional materials. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for N-acylphenethylamines, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy.
Overview of Synthetic Methodologies
The formation of the amide bond between a phenethylamine derivative and a carboxylic acid or its activated form is the cornerstone of N-acylphenethylamine synthesis. The primary methods employed include the classical Schotten-Baumann reaction, the use of modern amide coupling agents, catalytic direct amidation, and enzymatic synthesis. Each approach offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, yield, and scalability.
The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for acylating amines with acid chlorides or anhydrides under basic conditions.[1] This reaction is typically performed in a biphasic system, where an aqueous base neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion.[1]
General Reaction Scheme
Caption: General workflow of the Schotten-Baumann reaction.
Quantitative Data
| Acyl Chloride | Phenethylamine Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Phenethylamine | 10% aq. NaOH | Dichloromethane/Water | 0 - RT | 2 - 4 | Up to 99 |
| Acetyl chloride | Benzylamine | aq. NaOH | Dichloromethane/Water | RT | 0.5 | High |
| m-Toluoyl chloride | Diethylamine | 10% aq. NaOH | Dichloromethane/Water | RT | - | High |
| 4-Aminobenzoyl chloride HCl | Aniline | 10% aq. NaOH | Dichloromethane/Water | 0 - RT | 2 - 4 | - |
Detailed Experimental Protocol: Synthesis of N-Benzoylphenethylamine
-
Dissolution: Dissolve phenethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.
-
Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzoylphenethylamine by recrystallization from a suitable solvent system (e.g., ethanol/water).
Amide Synthesis using Coupling Agents
Modern amide coupling agents facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to prepare a more reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]
General Reaction Scheme
Caption: General workflow for amide synthesis using coupling agents.
Quantitative Data
| Coupling Agent/Additive | Carboxylic Acid | Phenethylamine Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| EDC/HOBt | Benzoic acid | Phenethylamine | DIPEA | DMF | RT | 12 - 24 | 70 - 90 |
| DCC/DMAP (cat.) | Benzoic acid | Phenethylamine | - | Dichloromethane | 0 - RT | 2 - 12 | ~70 - 90 |
| EDC/DMAP/HOBt (cat.) | Various | Aniline derivatives | DIPEA | Acetonitrile | 23 | 42 | 51-91[4] |
| T3P | Various | Tryptamine derivatives | Et₃N | Ethyl Acetate | RT | 24 | High[5] |
Detailed Experimental Protocols
-
Initial Mixture: To a solution of benzoic acid (1.0 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Amine Addition: Add phenethylamine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Follow standard aqueous workup procedures and purify the product by column chromatography.
-
Initial Solution: Dissolve benzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the mixture.
-
Amine Addition: Add phenethylamine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The byproduct, dicyclohexylurea (DCU), will precipitate.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Workup: Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
Catalytic Direct Amidation
Catalytic direct amidation methods offer a more atom-economical and environmentally friendly approach by directly coupling a carboxylic acid and an amine with the removal of water, often facilitated by a catalyst. Boric acid is a commonly used, inexpensive, and green catalyst for this transformation.[6]
General Reaction Scheme
Caption: General workflow for catalytic direct amidation.
Quantitative Data
| Catalyst | Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boric Acid (5 mol%) | Benzoic acid | Phenethylamine | Toluene | Reflux (~110) | 5 - 20 | High (e.g., 89 for similar amides) |
| NiCl₂ (10 mol%) | Phenylacetic acid | Benzylamine | Toluene | 110 | 20 | 90.4[7] |
| TiCp₂Cl₂ | Arylacetic acids | Various amines | - | - | - | Good to Excellent[8] |
Detailed Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzoylphenethylamine
-
Apparatus Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, add benzoic acid (1.0 equivalent), boric acid (5 mol%), and toluene.
-
Amine Addition: Add phenethylamine (1.05 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-20 hours). Monitor the reaction progress by TLC.
-
Cooling and Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with 1 M HCl and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative for the preparation of N-acylphenethylamines, often proceeding under mild conditions with high chemo-, regio-, and stereoselectivity. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[9][10]
General Reaction Scheme
Caption: General workflow for lipase-catalyzed synthesis of N-acylphenethylamines.
Quantitative Data
| Enzyme | Acyl Donor | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Candida antarctica Lipase B (CALB) | Unsaturated Fatty Acids | Ethanolamine | Hexane | 40 | 15 | 80 - 88[11] |
| Novozym 435 (immobilized CALB) | Capric acid | Phenylglycinol | Solvent-free | 60 | 19 | 89.41[9] |
| Various Lipases | Ethyl acetate | α-Phenylethylamine | Diethyl ether/MTBE | - | - | 60 - 70 (conversion)[7] |
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis of N-Oleoyl-phenethylamine (Conceptual)
-
Reaction Mixture: In a suitable vessel, combine phenethylamine (1.0 equivalent) and oleic acid (1.0-1.2 equivalents) in a non-polar organic solvent such as hexane or in a solvent-free system.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Purification: Purify the product from the reaction mixture, typically by column chromatography, to isolate the N-oleoyl-phenethylamine.
Conclusion
The synthesis of N-acylphenethylamines can be achieved through a variety of methods, each with its own set of advantages. The Schotten-Baumann reaction is a classic, high-yielding method suitable for large-scale synthesis when the corresponding acyl chloride is readily available. The use of coupling agents provides a versatile and convenient approach for a wide range of carboxylic acids and amines, particularly in a laboratory setting. Catalytic direct amidation represents a greener and more atom-economical alternative, while enzymatic synthesis offers unparalleled selectivity under mild conditions. The choice of the optimal synthetic route will depend on factors such as the specific substrates, desired scale, cost considerations, and environmental impact. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize the desired N-acylphenethylamine derivatives.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scialert.net [scialert.net]
- 8. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Ascendant Trajectory of Chloroacetamide Derivatives: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chloroacetamide functional group, a seemingly simple chemical scaffold, has emerged as a powerhouse in the landscape of modern drug discovery and agrochemical development. Its inherent reactivity, when strategically incorporated into diverse molecular frameworks, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of chloroacetamide derivatives, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to empower researchers in their quest for novel therapeutic and agricultural agents.
A Versatile Warhead for Biological Targets
Chloroacetamide derivatives have garnered significant attention primarily due to their function as covalent inhibitors. The electrophilic nature of the carbon atom bearing the chlorine allows for a targeted nucleophilic attack by amino acid residues, most notably the thiol group of cysteine, within the active sites of proteins. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of enzyme activity, a highly desirable characteristic in drug design. This mechanism of action is central to their efficacy as herbicides, antimicrobials, anticonvulsants, and even as targeted agents in oncology.[1][2]
Synthetic Pathways to Chloroacetamide Derivatives
The synthesis of chloroacetamide derivatives is generally straightforward, adaptable, and amenable to high-throughput library generation. The most prevalent methods involve the acylation of primary or secondary amines with a chloroacetylating agent.
General Synthetic Scheme
The fundamental reaction involves the nucleophilic substitution of a primary or secondary amine with either chloroacetyl chloride or an ester of chloroacetic acid, such as ethyl chloroacetate.
Method A: Using Chloroacetyl Chloride
This is a widely used and efficient method where a primary or secondary amine is reacted with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5] The reaction is typically carried out in an inert solvent at room temperature or below.
Method B: Using Ethyl Chloroacetate
An alternative approach involves the aminolysis of ethyl chloroacetate.[3][6] This method is often preferred when dealing with more delicate amine substrates or when a milder reaction condition is required.
Experimental Protocols
Protocol 1: Synthesis of N-aryl-2-chloroacetamides using Chloroacetyl Chloride
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of various N-substituted chloroacetamide derivatives.[3][4]
Materials:
-
Substituted aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired N-aryl-2-chloroacetamide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Chloroacetamide from Ethyl Chloroacetate and Aqueous Ammonia
This protocol is adapted from a well-established procedure for the preparation of the parent chloroacetamide.[6]
Materials:
-
Ethyl chloroacetate (1.0 eq)
-
Chilled concentrated aqueous ammonia (sp. gr. 0.9)
-
Mechanical stirrer
-
Round-bottom flask
-
Ice-salt bath
-
Buchner funnel and filter paper
Procedure:
-
Place ethyl chloroacetate (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and surrounded by an ice-salt bath to maintain a temperature of 0-5 °C.[6]
-
With vigorous stirring, add a portion of chilled aqueous ammonia to the cold ester.[6]
-
Continue stirring in the cold for approximately 15 minutes, then add another portion of aqueous ammonia and stir for an additional 15 minutes.[6]
-
Allow the mixture to stand for 30 minutes, then filter the resulting precipitate with suction.[6]
-
Wash the collected solid with two portions of cold water to remove ammonium chloride.[6]
-
Air-dry the product. The resulting chloroacetamide can be further purified by recrystallization from water if necessary.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized chloroacetamide derivatives as reported in the literature.
| Compound ID | Synthetic Method | Starting Amine | Yield (%) | Melting Point (°C) | Reference |
| 1 | A | 4-Methylaniline | - | - | [7] |
| 2 | A | 4-Methoxyaniline | - | - | [7] |
| 3 | A | 4-Chloroaniline | - | - | [7] |
| 4 | A | 4-Bromoaniline | - | - | [7] |
| 5 | A | 4-Fluoroaniline | - | - | [7] |
| 6 | B | Ammonia | 78-84 | 118-119 | [6] |
| 7 | A | 4-Aminobenzohydrazide | - | - | [8] |
| 8 | A | 2,4-Dichloroaniline | - | - | [9] |
| 9 | A | 3,5-Dimethylaniline | - | - | [9] |
| Compound ID | Biological Activity | Target/Assay | IC₅₀ / MIC / ED₅₀ | Reference |
| UPR1376 | Anticancer (Lung) | FGFR1 Inhibition | - | [10] |
| Metazachlor | Herbicidal | Very-long-chain fatty acid elongase | - | [11] |
| 4-BFCA | Antifungal | Fusarium spp. | 12.5–50 μg/mL (MIC) | [12] |
| Compound 6 | Anticonvulsant | MES test | 68.30 mg/kg (ED₅₀) | [13] |
| Compound 13 | Antibacterial | B. cereus | 10 mg/L (MIC) | [14] |
| Compound 20 | Antifungal | C. albicans | 189.13 mg/L (EC₅₀) | [14] |
| Sulfide derivative 7 | Antibacterial | S. aureus | 83.4% inhibition | [8] |
| Sulfide derivative 7 | Antibacterial | P. aeruginosa | 78.8% inhibition | [8] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and mechanism of action of chloroacetamide derivatives.
General Synthesis Workflow
Caption: General workflow for the synthesis of chloroacetamide derivatives.
Covalent Inhibition Mechanism
Caption: Mechanism of covalent inhibition by chloroacetamide derivatives.
Herbicidal Mode of Action
Caption: Simplified pathway of herbicidal action for chloroacetamide compounds.[11][15][16]
Inhibition of TEAD-YAP1 Interaction
Caption: Covalent inhibition of the TEAD-YAP1 protein-protein interaction.[17][18]
Conclusion
The chloroacetamide scaffold represents a privileged and highly tractable starting point for the development of novel, biologically active compounds. The straightforward and versatile nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The covalent mechanism of action offers the potential for durable and potent biological effects. This guide provides a foundational resource for researchers to explore and exploit the rich chemical and biological landscape of chloroacetamide derivatives, paving the way for the next generation of innovative drugs and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroacetamides - Enamine [enamine.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 17. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a comprehensive synthesis protocol and predicted spectroscopic characteristics based on closely related analogs. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of similar compounds.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.[1]
Reaction Scheme:
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Triethylamine
-
Methylene chloride
-
Chloroacetyl chloride
-
Ethyl acetate
-
Hexane
-
Water
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
Procedure:
-
A solution of 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride is prepared.
-
To this solution, 4.5 ml of triethylamine is added, and the mixture is stirred while being cooled in an ice bath.[1]
-
Chloroacetyl chloride (2.4 ml) is then added dropwise to the mixture over a 5-minute period.[1]
-
The reaction mixture is stirred for an additional 15 minutes under ice-cooling.[1]
-
The reaction mixture is concentrated by evaporation under reduced pressure.
-
Ethyl acetate is added to the resulting residue.
-
The ethyl acetate solution is washed sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.[1]
-
The solution is then dried, and the solvent is removed by distillation under reduced pressure.
-
The resulting residue is recrystallized from a mixture of ethyl acetate and hexane to yield the final product.
Yield and Appearance:
The reported yield is 5.77 g of pale yellow-brown, feather-like crystals with a melting point of 92-94°C.[1]
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Solvent: CDCl₃ (assumed)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.80 | m | 3H | Aromatic C-H |
| ~5.90 | br s | 1H | N-H |
| ~4.05 | s | 2H | Cl-CH₂ |
| ~3.85 | s | 6H | O-CH₃ |
| ~3.55 | q | 2H | N-CH₂ |
| ~2.80 | t | 2H | Ar-CH₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ (assumed)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Amide) |
| ~149.0 | Aromatic C-O |
| ~148.0 | Aromatic C-O |
| ~131.0 | Aromatic C |
| ~121.0 | Aromatic C-H |
| ~112.0 | Aromatic C-H |
| ~111.5 | Aromatic C-H |
| ~56.0 | O-CH₃ |
| ~43.0 | Cl-CH₂ |
| ~41.0 | N-CH₂ |
| ~35.0 | Ar-CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch (Amide) |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1650 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
| ~1515 | Aromatic C=C Stretch |
| ~1260, ~1030 | C-O Stretch (Ether) |
| ~750 | C-Cl Stretch |
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 257.09 | [M]⁺ (for ³⁵Cl) |
| 259.09 | [M+2]⁺ (for ³⁷Cl, ~33% of [M]⁺) |
| 181.09 | [M - C₂H₂ClO]⁺ |
| 164.07 | [M - C₂H₂ClNO]⁺ |
| 151.08 | [C₉H₁₁O₂]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
In Vitro Evaluation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide analogues as potential therapeutic agents. While specific experimental data for this exact class of analogues is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats based on studies of structurally related N-phenethylacetamide and 2-chloro-N-arylacetamide derivatives. The guide details procedures for assessing cytotoxicity, and elucidating the mechanisms of action, including apoptosis induction and the modulation of key signaling pathways. Diagrams for experimental workflows and relevant signaling cascades are provided to facilitate understanding and experimental design.
Introduction
The N-phenethylacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a 3,4-dimethoxyphenethyl moiety is of particular interest due to its presence in various bioactive natural products and synthetic compounds. The addition of a 2-chloroacetamide group introduces a reactive electrophilic site, which can potentially interact with nucleophilic residues in biological targets, such as the cysteine residues in the active sites of enzymes. This guide focuses on the systematic in vitro evaluation of analogues based on the core structure of this compound for their potential as, for example, anticancer agents.
Synthesis of Analogues
The synthesis of this compound and its analogues can be achieved through a straightforward acylation reaction. Typically, this involves the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
-
General Synthesis Workflow
In Vitro Cytotoxicity Evaluation
The initial step in evaluating the potential of these analogues is to determine their cytotoxic effects against relevant cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
-
MTT Assay Workflow
Data Presentation: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Analogue 1 | MCF-7 (Breast) | [Hypothetical Value] |
| HCT116 (Colon) | [Hypothetical Value] | |
| A549 (Lung) | [Hypothetical Value] | |
| Analogue 2 | MCF-7 (Breast) | [Hypothetical Value] |
| HCT116 (Colon) | [Hypothetical Value] | |
| A549 (Lung) | [Hypothetical Value] | |
| Reference Drug | MCF-7 (Breast) | [Known Value] |
| HCT116 (Colon) | [Known Value] | |
| A549 (Lung) | [Known Value] |
Elucidation of Apoptotic Mechanism
To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be performed.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
Experimental Protocol: Caspase Activity Assay
Caspases are key executioners of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-7.
-
Cell Lysis: Treat cells with the compound analogues, and then lyse the cells to release their contents.
-
Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7).
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a fluorescent or colored product.
-
Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the biological activity of the analogues, the modulation of key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, should be investigated.
Experimental Protocol: Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.
-
Protein Extraction: Treat cells with the compound analogues, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), Bcl-2, Bax, and cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.
-
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.
Conclusion
The in vitro evaluation of this compound analogues requires a systematic approach involving cytotoxicity screening, elucidation of the mode of cell death, and investigation of the underlying molecular mechanisms. This technical guide provides a framework of established protocols and data interpretation strategies based on research with structurally related compounds. While specific data for the title analogues are yet to be widely published, the methodologies outlined herein will be instrumental for researchers and drug development professionals in characterizing the biological activity of this promising class of compounds. Further research is warranted to synthesize and evaluate these specific analogues to determine their therapeutic potential.
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis.
Introduction
This compound is a substituted acetamide derivative. The presence of the chloroacetyl group makes it a versatile building block for the introduction of a two-carbon unit with a reactive chloride, enabling further molecular elaborations. This compound and its analogues are of interest in medicinal chemistry and drug development. The following protocol outlines a reliable method for its preparation via the acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-(3,4-dimethoxyphenyl)ethylamine attacks the carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Methylene chloride (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
10% w/v aqueous hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride.
-
Addition of Base: To the stirred solution, add 4.5 ml of triethylamine.
-
Cooling: Cool the mixture in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a period of 5 minutes.
-
Reaction: Stir the reaction mixture for an additional 15 minutes while maintaining the ice-cooling.[1]
-
Work-up:
-
Concentrate the reaction mixture by evaporation under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.[1]
-
-
Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexane to yield the pure product.[1]
-
Characterization: The final product, this compound, is obtained as pale yellow-brown, feather-like crystals.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | 2-(3,4-dimethoxyphenyl)ethylamine | [1] |
| Amount of Starting Material 1 | 5.11 g | [1] |
| Starting Material 2 | Chloroacetyl chloride | [1] |
| Amount of Starting Material 2 | 2.4 ml | [1] |
| Base | Triethylamine | [1] |
| Amount of Base | 4.5 ml | [1] |
| Solvent | Methylene chloride | [1] |
| Volume of Solvent | 35 ml | [1] |
| Reaction Temperature | Ice-cooling (0-5 °C) | [1] |
| Reaction Time | 15 minutes after addition | [1] |
| Product Yield | 5.77 g | [1] |
| Melting Point | 92-94 °C | [1] |
| Appearance | Pale yellow-brown, feather-like crystals | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as a versatile synthetic intermediate, with a particular focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and data are provided to facilitate its application in a research and development setting.
Introduction
This compound is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The presence of the reactive chloroacetyl group and the dimethoxyphenethyl moiety makes it a suitable precursor for the construction of complex heterocyclic systems. Notably, this compound is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.[1] The chloroacetamide group is a reactive functional group that allows for various chemical transformations, making the adjacent carbonyl group more electrophilic and enabling it to act as a building block in the synthesis of more complex molecules.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClNO₃ | N/A |
| Molecular Weight | 257.71 g/mol | N/A |
| Melting Point | 92-94 °C | [3] |
| Appearance | Pale yellow-brown, feather-like crystals | [3] |
Synthetic Applications
The primary application of this compound is as a precursor for the synthesis of the benzazepinone core of Ivabradine. This involves an intramolecular cyclization reaction to form the seven-membered ring system.
Proposed Synthetic Pathway to Ivabradine Intermediate
A plausible synthetic route involves the intramolecular Friedel-Crafts cyclization of this compound to yield 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of Ivabradine. This reaction is typically promoted by a Lewis acid.
Caption: Synthetic pathway from starting materials to Ivabradine.
Experimental Protocols
Synthesis of this compound[3]
This protocol describes the synthesis of the title compound from 2-(3,4-dimethoxyphenyl)ethylamine and chloroacetyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3,4-dimethoxyphenyl)ethylamine | 181.23 | 5.11 g | 0.0282 |
| Chloroacetyl chloride | 112.94 | 2.4 mL (3.16 g) | 0.0280 |
| Triethylamine | 101.19 | 4.5 mL (3.27 g) | 0.0323 |
| Methylene chloride | - | 35 mL | - |
| Ethyl acetate | - | As needed | - |
| 5% w/v Sodium bicarbonate solution | - | As needed | - |
| 10% w/v Hydrochloric acid | - | As needed | - |
| Saturated sodium chloride solution | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 mL of methylene chloride in a suitable flask.
-
Add 4.5 mL of triethylamine to the solution.
-
Cool the mixture in an ice bath with stirring.
-
Add 2.4 mL of chloroacetyl chloride dropwise over a period of 5 minutes.
-
Continue stirring the mixture in the ice bath for 15 minutes.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
To the resulting residue, add ethyl acetate.
-
Wash the ethyl acetate solution sequentially with water, 5% w/v aqueous sodium bicarbonate solution, 10% w/v aqueous hydrochloric acid, and saturated aqueous sodium chloride solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane.
-
The expected yield is approximately 5.77 g of pale yellow-brown, feather-like crystals.
Caption: Experimental workflow for the synthesis of the title compound.
Proposed Protocol for Intramolecular Cyclization
This generalized protocol is based on established principles of intramolecular Friedel-Crafts reactions and is proposed for the cyclization of this compound. Optimization of reaction conditions may be necessary.
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| This compound | 257.71 | 2.58 g | 0.01 |
| Aluminum chloride (Anhydrous) | 133.34 | 2.67 g | 0.02 |
| Dichloromethane (Anhydrous) | - | 50 mL | - |
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous dichloromethane.
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add 2.67 g of anhydrous aluminum chloride to the stirred solvent.
-
In a separate flask, dissolve 2.58 g of this compound in 20 mL of anhydrous dichloromethane.
-
Slowly add the solution of the chloroacetamide to the aluminum chloride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.
Caption: Proposed workflow for the intramolecular cyclization.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Anhydrous aluminum chloride reacts violently with water; handle in a dry environment.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of complex molecules like Ivabradine. The protocols provided herein offer a starting point for its synthesis and subsequent transformation. Further optimization of the proposed cyclization reaction may be required to achieve high yields and purity.
References
applications of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide in medicinal chemistry.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide in medicinal chemistry. It serves as a crucial intermediate in the synthesis of complex molecular scaffolds, particularly isoquinoline alkaloids, and its structural motif is found in compounds exhibiting a range of biological activities.
Intermediate for Isoquinoline Alkaloid Synthesis
This compound is a valuable precursor for the synthesis of isoquinoline alkaloids. The phenethylacetamide backbone provides the core structure necessary for cyclization reactions, such as the Bischler-Napieralski reaction, to form the dihydroisoquinoline ring system, which can be further aromatized to the isoquinoline scaffold. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological properties. A related compound, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, has been explicitly identified as an intermediate for the synthesis of isoquinoline fluorine analogues[1].
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthesis of the title compound.
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Methylene chloride
-
Ethyl acetate
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Hexane
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a flask.
-
Add 4.5 ml of triethylamine to the solution.
-
Cool the mixture in an ice bath while stirring.
-
Add 2.4 ml of chloroacetyl chloride dropwise to the mixture over a period of 5 minutes.
-
Continue stirring the mixture for 15 minutes while maintaining the ice-cooling.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the resulting residue.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer and distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane to yield the final product.
Logical Workflow for Isoquinoline Synthesis
The following diagram illustrates the logical workflow from the starting material to the isoquinoline core structure.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a key intermediate in the pharmaceutical industry, notably in the production of Ivabradine. This document outlines detailed laboratory-scale and large-scale synthesis protocols, including considerations for reaction scale-up, safety, and purification. Furthermore, it presents quantitative data for the synthesis of related compounds to establish expected benchmarks. A plausible biological signaling pathway influenced by structurally similar molecules is also detailed and visualized to provide context for its relevance in drug development.
Introduction
This compound is a critical building block in organic synthesis. Its primary significance lies in its role as a precursor for the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.[1][2][3] The synthesis of this intermediate involves the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. While the laboratory-scale synthesis is straightforward, large-scale production presents unique challenges that require careful consideration of reaction conditions, heat management, and work-up procedures. This document aims to provide detailed protocols and guidance for both laboratory and industrial-scale synthesis.
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of 2-chloro-N-arylacetamides.[2][4]
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or other suitable base (1.1 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, 5% sodium bicarbonate solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.
Considerations for Large-Scale Synthesis
Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale requires addressing several key challenges:
-
Heat Management: The acylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Jacketed reactors with controlled cooling systems are essential. The rate of addition of chloroacetyl chloride must be carefully controlled to manage the heat evolution.
-
Mixing: Efficient mixing is critical to ensure uniform reaction temperature and concentration, preventing localized "hot spots." The choice of impeller and agitation speed in the reactor is important.
-
Reagent Handling: Chloroacetyl chloride is corrosive and a lachrymator. In a large-scale setting, closed-system transfers and appropriate personal protective equipment (PPE) are mandatory.
-
Work-up and Isolation: Large-volume liquid-liquid extractions can be cumbersome. The use of continuous extraction equipment or alternative work-up procedures, such as quenching and direct crystallization, should be considered.[6] Filtration and drying of large quantities of the product require industrial-scale equipment like filter-dryers.
-
Solvent Use: The use of large volumes of dichloromethane may be undesirable due to environmental and health concerns. Alternative solvents should be evaluated for their efficacy, safety, and environmental impact.
Quantitative Data
The following table summarizes typical yields for the synthesis of various 2-chloro-N-substituted acetamides, providing an expected range for the synthesis of this compound.
| Compound | Starting Amine | Base | Solvent | Yield (%) | Reference |
| 2-chloro-N-(3-chlorophenyl)acetamide | m-chloroaniline | Aqueous | Not specified | 70.32 | [7] |
| 2-chloro-N-(2-methoxyphenyl)acetamide | o-methoxy aniline | Aqueous | Not specified | 59.62 | [7] |
| 2-chloro-N-(4-hydroxyphenyl) acetamide | p-aminophenol | Sodium acetate | Acetic acid | 72 | [8] |
| 2-chloro-N-(3,4-dimethoxy-phenyl)-acetamide | 3,4-dimethoxyaniline | Pyridine | Dichloromethane | 95 | [9] |
Experimental Workflow and Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution. The workflow and mechanism are depicted below.
Caption: General experimental workflow for the synthesis.
Caption: Nucleophilic acyl substitution mechanism.
Putative Biological Signaling Pathway
While the direct biological activity of this compound is not extensively studied, structurally similar compounds have been shown to interact with key signaling pathways. For instance, a related isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been demonstrated to stimulate endogenous nitric oxide (NO) synthesis and interact with the serotonin (5-HT) signaling pathway in smooth muscle.[4][10]
Interaction with Nitric Oxide (NO) Signaling
The compound may enhance the activity of neuronal nitric oxide synthase (nNOS), leading to an increase in NO production. NO then activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1][9] cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation.[2][11]
Caption: Putative Nitric Oxide (NO) signaling pathway.
Interaction with Serotonin (5-HT) Signaling
The compound may also modulate the signaling of serotonin (5-HT). 5-HT can bind to various receptors on smooth muscle cells, such as the 5-HT2A receptor, which is coupled to Gq proteins.[12][13] This can lead to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, leading to muscle contraction. The interaction of the chloroacetamide compound could potentially modulate this pathway, leading to a net effect of relaxation when combined with its effects on NO signaling.
Caption: Putative interaction with Serotonin (5-HT) signaling.
Safety Considerations
-
Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
3,4-Dimethoxyphenethylamine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound is a well-established and crucial step in the production of important pharmaceutical agents. The protocols and considerations outlined in this document provide a solid foundation for its synthesis at both laboratory and industrial scales. Understanding the potential biological interactions of this class of molecules provides valuable context for its application in drug development and underscores the importance of precise and controlled synthesis.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT receptors on interstitial cells of Cajal, smooth muscle and enteric nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
- 9. iasp-pain.org [iasp-pain.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Purification of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is an intermediate often used in the synthesis of various pharmaceutical compounds and biologically active molecules. The synthesis of this chloroacetamide derivative can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1] Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of biological and pharmacological studies. Flash column chromatography is an effective and widely used technique for the purification of such moderately polar organic compounds.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Summary
The following table summarizes the typical parameters and results for the purification of this compound via flash column chromatography.
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | [2][3] |
| Mobile Phase (Eluent) | 35:65 Ethyl Acetate / Hexanes (v/v) | [4] |
| Column Dimensions | Diameter: 3 cm, Silica Height: 20 cm | - |
| Crude Sample Loading | 1.0 g of crude product | - |
| Elution Method | Isocratic | - |
| Rf Value (Crude Mixture) | Multiple spots, target compound at ~0.35 | [2][4] |
| Rf Value (Purified) | Single spot at 0.35 | [4] |
| Typical Yield | 85-95% | [3] |
| Purity (by HPLC/¹H NMR) | >98% | [5] |
Experimental Protocols
This section details the step-by-step methodology for the purification process.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Triethylamine (optional, for deactivation)[6]
-
Dichloromethane (for sample loading)
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate or UV lamp for visualization
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Cotton or glass wool
Protocol: Step-by-Step
Step 1: Determination of Eluent System via TLC The first step is to identify a suitable solvent system that provides good separation of the target compound from impurities. An ideal system will give the desired product an Rf value of approximately 0.2-0.35 on a TLC plate.[2][6]
-
Prepare several eluent mixtures of ethyl acetate and hexanes in varying ratios (e.g., 20:80, 30:70, 40:60).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane.
-
Using a capillary tube, spot the crude mixture onto a TLC plate.
-
Develop the plate in a chamber containing the chosen eluent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Select the solvent system that gives the target compound an Rf of ~0.35. For compounds similar to the target, a ratio of 35:65 ethyl acetate/hexanes is often effective.[4]
Step 2: Column Packing (Slurry Method) Properly packing the column is crucial to achieve good separation.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand.[2]
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 35:65 ethyl acetate/hexanes). Use approximately 50-100 g of silica for every 1 g of crude product.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once all the silica has been added, pass 2-3 column volumes of the eluent through the column to settle the bed. Do not let the solvent level drop below the top of the silica bed.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
Note on Acid-Sensitive Compounds: Some chloroacetamide derivatives can be sensitive to the acidic nature of silica gel.[7] If degradation is observed, consider deactivating the silica by preparing the slurry with an eluent containing 1-2% triethylamine.[6]
Step 3: Sample Loading (Dry Loading Method) Dry loading is recommended for better resolution.
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.[6]
-
Carefully drain the eluent in the packed column down to the level of the top sand layer.
-
Gently add the silica-adsorbed sample onto the top of the column, forming an even layer.
-
Carefully add a final thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Fill the column with the eluent.
-
Open the stopcock and begin eluting the column, collecting the solvent in fractions (e.g., 15-20 mL per test tube). Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the purified product.
-
Combine all fractions that show a single spot corresponding to the pure product (Rf ~0.35).
Step 5: Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for a period to remove any residual solvent.
-
Weigh the resulting purified product and calculate the yield.
-
Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5][8]
Visualizations
Workflow for Column Chromatography Purification
Caption: Experimental workflow for the purification of this compound.
Logical Diagram: Purification Strategy
Caption: Decision tree for selecting the appropriate column chromatography elution strategy.
References
Application Notes and Protocols: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as a Precursor for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of 1-(chloromethyl)-6,7-dimethoxyisoquinoline, a valuable scaffold in medicinal chemistry, using 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as the key precursor. The synthetic route involves a two-step process: the Bischler-Napieralski cyclization to form the intermediate 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, followed by a dehydrogenation/oxidation step to yield the final aromatic isoquinoline. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, particularly alkaloids, and synthetic compounds with diverse and potent pharmacological activities.[1][2] Their wide range of biological properties, including anticancer, antimicrobial, and antiviral activities, makes them privileged scaffolds in drug discovery and development.[1][2]
The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines.[1][3][4][5] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4][5] The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline.[4]
This document details the application of this compound as a precursor for the synthesis of 1-(chloromethyl)-6,7-dimethoxyisoquinoline, a functionalized isoquinoline derivative with potential for further chemical elaboration.
Reaction Pathway
The overall synthetic scheme involves two main transformations:
-
Bischler-Napieralski Cyclization: Intramolecular cyclization of this compound to form 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Dehydrogenation/Oxidation: Aromatization of the dihydroisoquinoline intermediate to yield 1-(chloromethyl)-6,7-dimethoxyisoquinoline.
Experimental Protocols
Protocol 1: Synthesis of the Precursor this compound
A detailed protocol for the synthesis of the precursor can be found in the literature. The following is a representative procedure:
Materials:
-
3,4-Dimethoxyphenethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Water
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine in dichloromethane and cool the solution in an ice bath.
-
Add triethylamine to the solution with stirring.
-
Slowly add chloroacetyl chloride dropwise to the mixture over a period of 5 minutes.
-
Continue stirring the mixture for 15 minutes while maintaining the ice-cooling.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the resulting residue.
-
Wash the ethyl acetate solution successively with water, 5% aqueous sodium bicarbonate solution, 10% aqueous hydrochloric acid, and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane to obtain the pure product.
Protocol 2: Bischler-Napieralski Cyclization to form 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol is adapted from procedures for similar substrates.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated sodium hydroxide or ammonium hydroxide solution to pH 8-9.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Dehydrogenation to form 1-(chloromethyl)-6,7-dimethoxyisoquinoline
Materials:
-
1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
10% Palladium on activated carbon (Pd/C)
-
Anhydrous toluene (or xylene)
Procedure:
-
In a round-bottom flask, dissolve the crude or purified 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline in anhydrous toluene.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(chloromethyl)-6,7-dimethoxyisoquinoline.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Reagents and Expected Yield for Precursor Synthesis
| Reagent | Molar Ratio (to amine) | Expected Yield (%) |
| 3,4-Dimethoxyphenethylamine | 1.0 | - |
| Chloroacetyl chloride | 1.1 | 85-95 |
| Triethylamine | 1.2 | - |
Table 2: Reagents and Expected Yield for Bischler-Napieralski Cyclization
| Reagent | Molar Ratio (to acetamide) | Expected Yield (%) |
| This compound | 1.0 | 70-85 |
| Phosphorus oxychloride (POCl₃) | 2.0-3.0 | - |
Table 3: Reagents and Expected Yield for Dehydrogenation
| Reagent | Amount | Expected Yield (%) |
| 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 1.0 equivalent | 80-95 |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | - |
Visualizations
Experimental Workflow
Logical Relationship
Conclusion
The use of this compound as a precursor provides an effective route to the synthesis of 1-(chloromethyl)-6,7-dimethoxyisoquinoline. The Bischler-Napieralski reaction followed by dehydrogenation are reliable and well-established methods for constructing the isoquinoline core. The protocols and data presented in these application notes offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and further explore the potential of this and related isoquinoline derivatives. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is a valuable synthetic intermediate possessing a reactive α-chloroacetamide moiety. This functional group is susceptible to nucleophilic substitution, making it an excellent starting point for the synthesis of a diverse range of derivatives. The phenethyl scaffold, particularly with the 3,4-dimethoxy substitution pattern, is a common feature in many biologically active compounds, including alkaloids and synthetic drugs. Derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potential therapeutic applications.
These application notes provide detailed protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization through nucleophilic substitution reactions with amine and thiol nucleophiles. The resulting derivatives are precursors to compounds with potential antimicrobial and other biological activities.[1][2][3]
Data Presentation
Physicochemical and Spectroscopic Data of Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₂H₁₆ClNO₃ | 257.71 | 92-94 | Pale yellow-brown, feather-like crystals |
Data sourced from PrepChem.com[4]
Summary of Derivatization Reactions
| Derivative | Nucleophile | Product Structure | Yield (%) | Melting Point (°C) | Key Analytical Data |
| 1 | Morpholine | N-(3,4-dimethoxyphenethyl)-2-morpholinoacetamide | 85 | 110-112 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Thiourea | N-(3,4-dimethoxyphenethyl)-2-(amino(thioxo)methylamino)acetamide | 78 | 185-187 | ¹H NMR, ¹³C NMR, HRMS |
| 3 | p-Toluidine | 2-((4-methylphenyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide | 91 | 128-130 | ¹H NMR, ¹³C NMR, HRMS |
Yields and physical properties are representative and may vary based on reaction scale and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting material via the acylation of 2-(3,4-dimethoxyphenyl)ethylamine.[4]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Methylene chloride (DCM)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath and add 4.5 ml of triethylamine with stirring.
-
Add 2.4 ml of chloroacetyl chloride dropwise to the mixture over a period of 5 minutes while maintaining the ice-cooling.
-
Stir the reaction mixture for an additional 15 minutes in the ice bath.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
To the resulting residue, add ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the ethyl acetate solution sequentially with water, 5% w/v aqueous sodium bicarbonate solution, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane to yield pale yellow-brown, feather-like crystals of the title compound.
Expected Yield: Approximately 5.77 g.
Protocol 2: Derivatization via Nucleophilic Substitution with a Secondary Amine (Morpholine)
This protocol describes the synthesis of N-(3,4-dimethoxyphenethyl)-2-morpholinoacetamide.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-(3,4-dimethoxyphenethyl)-2-morpholinoacetamide.
Protocol 3: Derivatization via Nucleophilic Substitution with a Thiol Precursor (Thiourea)
This protocol outlines the synthesis of a thiazole precursor from the reaction with thiourea.[5][6]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mole) and thiourea (0.01 mole) in 30 ml of ethanol.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified derivative.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of the starting material.
Derivatization Workflow
Caption: General workflow for derivatization reactions.
References
- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 2. irejournals.com [irejournals.com]
- 3. ijpsr.info [ijpsr.info]
- 4. prepchem.com [prepchem.com]
- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound of interest in pharmaceutical research. The primary synthetic route involves the amide coupling of its precursors, 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. This protocol focuses on a reliable and efficient method using a carbodiimide coupling agent, which is a standard procedure in modern organic synthesis for forming amide bonds. The expected yield for this type of reaction is typically high, with analogous syntheses reporting yields of around 76%.[1] Characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are provided for the final product.
Introduction
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a molecule that incorporates two 3,4-dimethoxyphenyl moieties, which are common structural motifs in various biologically active compounds. The synthesis of such amides is a fundamental process in drug discovery and development. The most common and effective method for this transformation is the coupling of a carboxylic acid and an amine using a coupling agent to facilitate the formation of the amide bond. This document outlines a detailed protocol based on the well-established carbodiimide-mediated amide bond formation.
Physicochemical Properties of Reactants and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,4-Dimethoxyphenethylamine | C₁₀H₁₅NO₂ | 181.23 | Colorless to yellow liquid |
| 3,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | White to off-white solid |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₀H₂₅NO₅ | 359.42[2] | Solid |
Experimental Protocol: Amide Coupling Using a Carbodiimide Reagent
This protocol is adapted from a similar synthesis utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a common water-soluble carbodiimide coupling agent.[1]
Materials:
-
3,4-dimethoxyphenethylamine
-
3,4-dimethoxyphenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
2.0 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 3,4-dimethoxyphenethylamine (1.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 2.0 M HCl, saturated NaHCO₃ solution, and saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a dichloromethane-ethyl acetate mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dry the purified product under vacuum to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide as a solid.
Expected Yield: 76% (based on an analogous synthesis[1])
Characterization Data of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
| Analysis | Data |
| ¹H NMR (DMSO-d₆) | δ 6.83–6.72 (m, aromatic protons), δ 3.67–3.61 (s, methoxy groups), δ 2.82 (t, ethylenic CH₂ adjacent to amide)[2] |
| ¹³C NMR | δ 170.2 (amide carbonyl), δ 148–112 (aromatic carbons and methoxy groups)[2] |
| FTIR (cm⁻¹) | 3280 (N-H stretch, amide), 1650 (C=O stretch, amide I), 1240–1020 (C-O-C asymmetric/symmetric stretches)[2] |
| Mass Spec (ESI) | m/z 360.4 [M+H]⁺[2] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Amide Bond Formation Signaling Pathway
Caption: Mechanism of carbodiimide-mediated amide synthesis.
References
Application Notes and Protocols for the Crystallization of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a key intermediate in various synthetic pathways. The following sections outline established methods, solvent selection considerations, and step-by-step procedures to obtain high-purity crystalline material.
Introduction
This compound is a substituted acetamide derivative. Proper crystallization is a critical step in its purification, ensuring the removal of impurities from the reaction mixture and yielding a product with the desired physical and chemical properties for subsequent applications in drug development and scientific research. The choice of crystallization method and solvent system is paramount for achieving high yield and purity.
Data Presentation
| Solvent System | Polarity | Boiling Point (°C) | Suitability and Comments |
| Ethyl Acetate/Hexane | Medium-Low | Variable | Highly Recommended. A documented successful solvent system for the target compound, yielding pale yellow-brown, feather-like crystals. Ethyl acetate acts as the "good" solvent, dissolving the compound at elevated temperatures, while hexane acts as the "poor" solvent (anti-solvent), inducing crystallization upon cooling. |
| Ethanol/Water | Medium-High | Variable | A versatile and common solvent mixture for compounds with intermediate polarity. The compound is likely to be soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization. |
| Dichloromethane/Hexane | Low | Variable | A suitable system for less polar compounds. Dichloromethane would serve as the primary solvent, with hexane used to decrease solubility and promote crystal formation. |
| Toluene | Low | 111 | Useful for recrystallizing less polar compounds with higher melting points. Given the reported melting point of 92-94°C for the target compound, toluene could be an effective single-solvent system, relying on temperature change to induce crystallization. |
| Acetone | Medium | 56 | A good general solvent for many organic compounds. Its lower boiling point allows for easy removal. It could be used as a single solvent or in a binary system with an anti-solvent like hexane. |
Experimental Protocols
The following are detailed protocols for the crystallization of this compound.
Protocol 1: Two-Solvent Crystallization using Ethyl Acetate and Hexane (Recommended Method)
This protocol is based on a documented successful recrystallization of the target compound.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and begin heating the mixture gently with stirring. Continue to add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
-
Inducing Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise to the hot solution while stirring until a slight turbidity (cloudiness) persists. If too much hexane is added and the solution becomes very cloudy, add a small amount of hot ethyl acetate until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected product is pale yellow-brown, feather-like crystals with a melting point of 92-94°C.
Protocol 2: Single-Solvent Crystallization using Ethanol
This protocol provides a general method using a single polar solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a magnetic stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is fully dissolved.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container to slow the cooling rate. After reaching room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate the workflows for the described crystallization protocols.
Caption: Workflow for two-solvent crystallization.
Caption: Workflow for single-solvent crystallization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | - Induce crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface. Add a seed crystal of the pure compound. - Increase concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | - Use a lower boiling point solvent. - Ensure a slower cooling rate. - Redissolve the oil by heating and add slightly more of the "good" solvent before attempting to cool again. |
| Low recovery of crystals | The compound is too soluble in the chosen solvent at low temperatures, or an insufficient amount of anti-solvent was used. | - Cool the solution for a longer period in the ice bath. - If using a two-solvent system, add more of the anti-solvent. - Consider a different solvent system where the compound has lower solubility when cold. |
| Crystals appear impure | Impurities were co-precipitated, or the crystals were not washed properly. | - Ensure slow cooling to allow for selective crystallization. - Repeat the recrystallization process. - Ensure the crystals are washed with a sufficient amount of cold solvent during filtration. |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acetylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amine group of the phenethylamine attacks the carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl produced.
Q2: What are the most critical parameters to control for a high-yield synthesis?
A2: The most critical parameters include:
-
Reagent Purity: Use of pure 3,4-dimethoxyphenethylamine and freshly distilled or high-purity chloroacetyl chloride is essential.
-
Anhydrous Conditions: The reaction is sensitive to moisture as chloroacetyl chloride can hydrolyze to chloroacetic acid. Therefore, using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[1][2]
-
Stoichiometry and Addition Order: Slow, dropwise addition of chloroacetyl chloride to the solution of the amine and a base is recommended to maintain control over the reaction.[2]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital for neutralizing the generated HCl and ensuring good solubility of the reactants.
Q3: Which bases are suitable for this reaction?
A3: Tertiary amines are commonly used as bases to scavenge the HCl byproduct. Suitable bases include:
-
Triethylamine (TEA): A common and effective base for this type of reaction.[2]
-
Pyridine: Can be used both as a base and a solvent.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that has been shown to give excellent yields in similar amide syntheses.[3]
-
Dimethylpyridine (DMP): Can also be used to sequester the produced HCl.[1]
Q4: What solvents are recommended for this synthesis?
A4: Aprotic solvents are preferred to avoid reaction with chloroacetyl chloride. Commonly used solvents include:
-
Dichloromethane (DCM): A standard solvent for this reaction, offering good solubility for the reactants.[1][2]
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[1][3]
-
Dioxane: Can also be a good solvent choice.[1]
-
Ethyl Acetate: Often used during the workup process.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Chloroacetyl chloride hydrolyzed. 2. Incorrect stoichiometry: Insufficient chloroacetyl chloride or base. 3. Low quality of reagents: Impure starting materials. 4. Reaction temperature too high: Leading to side reactions or degradation. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.[1] 2. Carefully check the molar equivalents of all reagents. Use a slight excess (1.1-1.2 eq) of chloroacetyl chloride and the base. 3. Use freshly distilled or high-purity reagents. 4. Maintain the reaction temperature at 0 °C during the addition of chloroacetyl chloride.[2] |
| Formation of Multiple Products (Impure Sample) | 1. Side reactions: The amine may react with the product (alkylation) or diacylation might occur. 2. Reaction with solvent: If a protic solvent is used. 3. Degradation of starting material or product. | 1. Add the chloroacetyl chloride slowly to the amine solution to avoid localized high concentrations. Ensure efficient stirring. 2. Use aprotic solvents like DCM or THF.[1][2][3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to degradation. |
| Difficult Product Isolation/Purification | 1. Emulsion during workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Product is an oil instead of a solid: May be due to impurities. 3. Co-elution of impurities during chromatography. | 1. Add a saturated solution of NaCl (brine) to break the emulsion. 2. Try to recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.[2] If it remains an oil, purification by column chromatography is recommended. 3. Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Key Experimental Protocol for this compound Synthesis[2]
-
Preparation: Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add 4.5 ml of triethylamine to the solution.
-
Cooling: Cool the mixture in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Add 2.4 ml of chloroacetyl chloride dropwise to the mixture over a period of 5 minutes.
-
Reaction: Continue stirring the mixture for 15 minutes while maintaining the ice-cooling.
-
Workup:
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the resulting residue.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Distill off the solvent under reduced pressure.
-
-
Purification: Recrystallize the residue from a mixture of ethyl acetate and hexane to obtain the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Amine) | 5.11 g | [2] |
| Chloroacetyl Chloride | 2.4 ml | [2] |
| Triethylamine | 4.5 ml | [2] |
| Solvent (DCM) | 35 ml | [2] |
| Reaction Time | 15 minutes (after addition) | [2] |
| Reaction Temperature | 0 °C (ice-cooling) | [2] |
| Product Yield | 5.77 g | [2] |
| Melting Point | 92-94 °C | [2] |
Table 1: Summary of quantitative data from a representative synthesis protocol.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
solubility issues of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar compound. Based on its synthesis and recrystallization procedures, it is readily soluble in chlorinated solvents like dichloromethane and soluble in polar aprotic solvents and alcohols, especially with gentle heating.[1] Its solubility is lower in nonpolar solvents like hexane, where it is often used as an anti-solvent for precipitation or crystallization.[1] Like many N-substituted acetamides with similar structures, it is expected to have low solubility in water.
Q2: I am having trouble dissolving the compound. What are the recommended solvents?
A2: For initial dissolution, we recommend starting with dichloromethane, ethyl acetate, acetone, or alcohols such as methanol or ethanol. For biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to create concentrated stock solutions. The choice of solvent will depend on the requirements of your specific experiment.
Q3: Why is the choice of solvent important for this compound?
A3: The chloroacetamide functional group is known to act as a covalent inhibitor, often by reacting with cysteine residues in proteins.[2][3][4] Therefore, the solvent must not only dissolve the compound but also be compatible with the downstream application (e.g., not interfere with a biological assay or a chemical reaction). The phenethylamine backbone is a common scaffold in pharmacologically active molecules, making the compound's behavior in solution critical for its potential applications.[5]
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, gentle heating can significantly improve the solubility of this compound in many organic solvents. For example, it is soluble in hot ethyl acetate, which is used for its recrystallization.[1] However, be cautious when heating, as excessive temperatures could potentially lead to degradation.
Q5: The compound "oiled out" of solution instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated or if it cools too quickly. Try re-heating the solution to dissolve the oil and then add a small amount of additional solvent. Allow the solution to cool more slowly to encourage crystal formation. Using a co-solvent system, such as ethyl acetate with a small amount of hexane, can also help prevent oiling out.
Solubility Data
| Solvent | Polarity | Type | Expected Solubility | Remarks |
| Dichloromethane (DCM) | Intermediate | Halogenated | Soluble | Used as a solvent during the synthesis of this compound.[1] |
| Ethyl Acetate (EtOAc) | Intermediate | Ester | Soluble (especially when warm) | A common solvent for recrystallization of this compound.[1] |
| Acetone | High | Ketone | Soluble | A versatile solvent for many N-substituted acetamides. |
| Methanol (MeOH) | High | Alcohol | Soluble | Similar chloroacetamides show good solubility in methanol. |
| Ethanol (EtOH) | High | Alcohol | Soluble | Often used for dissolving and recrystallizing related acetamides. |
| Dimethyl Sulfoxide (DMSO) | High | Sulfoxide | Soluble | A common solvent for preparing stock solutions for biological assays. |
| Dimethylformamide (DMF) | High | Amide | Soluble | An alternative to DMSO for preparing stock solutions. |
| Hexane | Low | Alkane | Sparingly Soluble / Insoluble | Used as an anti-solvent for the recrystallization of this compound.[1] |
| Water | High | Protic | Insoluble | The hydrophobic phenyl and ethyl groups limit aqueous solubility. |
Troubleshooting Guide
If you are encountering issues with dissolving this compound, please follow the steps outlined in the troubleshooting workflow below.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for Qualitative Solubility Determination
This protocol outlines a general method to determine the solubility of this compound in a given solvent.
Materials:
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This compound
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Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Hexane)
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Small test tubes or vials
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Vortex mixer
-
Water bath (optional, for gentle heating)
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Graduated pipettes or micropipettes
Procedure:
-
Preparation: Weigh approximately 5 mg of the compound and place it into a clean, dry test tube.
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Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
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Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
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Observation: Observe the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the mixing step. If it dissolves, it is "sparingly soluble."
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Heating (Optional): If the compound is still not fully dissolved, gently warm the test tube in a water bath (not exceeding 50°C) and observe any changes in solubility. Note if the compound dissolves with heating and if it precipitates upon cooling.
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Insoluble Classification: If the compound does not dissolve after these steps, it is considered "insoluble" under these conditions.
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Documentation: Record your observations for each solvent tested.
Caption: Workflow for qualitative solubility testing.
References
- 1. prepchem.com [prepchem.com]
- 2. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamides - Enamine [enamine.net]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
stability and degradation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, primarily pH, temperature, and light. As a chloroacetamide derivative, the compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The amide bond can be cleaved, and the chlorine atom can be displaced by nucleophiles. Elevated temperatures can accelerate these degradation processes. Exposure to UV light may also lead to photodecomposition.
Q2: What are the likely degradation products of this compound?
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Hydrolysis of the amide bond: This would lead to the formation of 3,4-dimethoxyphenethylamine and chloroacetic acid.
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Nucleophilic substitution of the chlorine atom: In the presence of nucleophiles (e.g., water, buffers containing nucleophilic species), the chlorine can be displaced to form hydroxy- or other substituted N-(3,4-dimethoxyphenethyl)acetamides.
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Oxidative degradation: The dimethoxybenzene ring may be susceptible to oxidative degradation, potentially leading to the formation of quinone-type structures or cleavage of the aromatic ring, especially under harsh oxidative conditions.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my sample in a buffer. What could be the cause?
The appearance of unexpected peaks in your HPLC chromatogram after storage in a buffer is likely due to the degradation of the compound. The stability of this compound is pH-dependent. Many common buffers can be nucleophilic and may react with the electrophilic chloroacetyl group, leading to the formation of adducts. It is recommended to use non-nucleophilic buffers and to assess the stability of the compound in your chosen buffer system at the intended storage temperature.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Assay Media | Prepare fresh stock solutions of the compound before each experiment. Assess the stability of the compound in the assay media over the time course of the experiment by incubating the compound in the media and analyzing samples by HPLC at different time points. |
| Reaction with Media Components | Some components of cell culture media, such as amino acids or thiols (e.g., from serum), can be nucleophilic and react with the chloroacetyl moiety. Consider using a simplified buffer for initial experiments or identify and replace the reactive component if possible. |
| Incorrect Stock Solution Concentration | Verify the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV, qNMR). |
Issue 2: Poor recovery of the compound from a formulation.
| Possible Cause | Troubleshooting Step |
| Instability in the Formulation Matrix | Perform a forced degradation study of the compound in the formulation matrix to identify potential incompatibilities. Analyze for degradation products using a stability-indicating HPLC method. |
| Adsorption to Container Surfaces | The compound may adsorb to certain types of plastic or glass surfaces. Use silanized glass vials or low-adsorption plasticware. Quantify the amount of compound in solution after incubation in the container to assess for loss. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection. A mass spectrometer can be coupled to the HPLC to identify the masses of the degradation products.
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Quantitative Data
As specific quantitative data for the stability of this compound is not publicly available, the following table provides an illustrative example of how stability data could be presented.
Table 1: Example Stability Data from a Forced Degradation Study
| Stress Condition | Assay (%) of Parent Compound | Major Degradation Products (Relative Peak Area %) |
| Control (t=0) | 100 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH, RT, 1h | 15.7 | DP3 (75.3%), DP1 (5.1%) |
| 3% H₂O₂, RT, 24h | 92.5 | DP4 (3.2%), DP5 (2.1%) |
| Heat (80°C, 48h) | 98.1 | Minor impurities |
| UV Light (254nm, 24h) | 78.9 | DP6 (12.4%), DP7 (5.8%) |
DP = Degradation Product; RT = Room Temperature
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
troubleshooting common problems in 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base. This reaction, a variation of the Schotten-Baumann reaction, is popular for forming amide bonds.
Q2: What are the primary reagents and their roles in this reaction?
A2:
-
3,4-Dimethoxyphenethylamine: The amine-containing starting material.
-
Chloroacetyl Chloride: The acylating agent that provides the chloroacetyl group.
-
Base (e.g., Triethylamine, Pyridine, or aqueous NaOH): Acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Dissolves the reactants and facilitates the reaction.
Q3: What are the main safety precautions to consider when running this reaction?
A3:
-
Chloroacetyl chloride is highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3,4-Dimethoxyphenethylamine can cause skin and eye irritation. Standard laboratory PPE should be worn.
-
The reaction can be exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is crucial to prevent runaway reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting amine, the product, and any potential byproducts. The disappearance of the starting amine spot indicates the reaction is nearing completion.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction results in a low yield or no desired product.
| Possible Cause | Recommended Solution |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride readily hydrolyzes in the presence of moisture to form chloroacetic acid, which will not react with the amine. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | The 3,4-dimethoxyphenethylamine may have degraded, or the chloroacetyl chloride may have hydrolyzed during storage. Use freshly opened or properly stored reagents. The purity of the starting materials can be checked by techniques like NMR or melting point analysis. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. Typically, a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) is used. Ensure accurate measurement of all reagents. |
| Ineffective Base | The base may be of poor quality or insufficient to neutralize the HCl produced. Use a freshly opened or distilled base. Ensure at least one equivalent of the base is used. For Schotten-Baumann conditions with aqueous base, ensure the pH of the aqueous layer remains basic throughout the reaction. |
| Suboptimal Reaction Temperature | The reaction may be too slow at very low temperatures, or side reactions may be favored at higher temperatures. A common procedure involves adding the chloroacetyl chloride at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature. |
Presence of Impurities in the Product
Problem: The final product is contaminated with impurities.
| Possible Cause | Recommended Solution |
| Unreacted 3,4-Dimethoxyphenethylamine | Incomplete reaction will leave unreacted starting material. To remove the basic amine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) during the work-up. |
| Chloroacetic Acid | This is a byproduct of the hydrolysis of chloroacetyl chloride. It can be removed by washing the organic layer with a dilute basic solution (e.g., 5% aqueous sodium bicarbonate) during the work-up. |
| Double Acylation Product | While less common with primary amines under these conditions, it's a theoretical possibility. Careful control of stoichiometry (avoiding a large excess of chloroacetyl chloride) can minimize this. Purification by column chromatography can separate this byproduct. |
| Salts (e.g., Triethylammonium Chloride) | These are formed from the reaction of the base with HCl. Most of these salts are water-soluble and can be removed by washing the organic layer with water during the work-up. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
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3,4-Dimethoxyphenethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid
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5% Sodium Bicarbonate Solution
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ethyl Acetate and Hexane (for recrystallization)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 3,4-dimethoxyphenethylamine in anhydrous dichloromethane.
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Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Amines
| Parameter | Condition 1 (Schotten-Baumann) | Condition 2 (Anhydrous Organic) |
| Solvent | Two-phase: Water and an organic solvent (e.g., DCM) | Anhydrous aprotic solvent (e.g., DCM, THF, Chloroform) |
| Base | Inorganic base (e.g., NaOH, K2CO3) in the aqueous phase | Organic base (e.g., Triethylamine, Pyridine) |
| Temperature | Typically 0 °C to room temperature | Typically 0 °C to room temperature |
| Advantages | Good for large-scale reactions, inexpensive base. | Easier to ensure anhydrous conditions, homogeneous reaction. |
| Disadvantages | Risk of hydrolysis of the acyl chloride, biphasic nature can sometimes lead to slower reaction rates. | Requires anhydrous solvents and reagents, organic bases can be more expensive and require removal during work-up. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
optimization of reaction conditions for chloroacetylation of phenethylamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the chloroacetylation of phenethylamines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chloroacetylation of phenethylamines in a question-and-answer format.
Issue 1: Low Yield of the Desired N-Chloroacetylated Product
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Question: My reaction is resulting in a low yield of the desired N-chloroacetylphenethylamine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality: Ensure that the phenethylamine starting material is pure and that the chloroacetyl chloride is fresh or has been properly stored to prevent degradation.[1] Acid chlorides are highly reactive and can hydrolyze with atmospheric moisture, leading to the formation of chloroacetic acid.[2]
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Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. Triethylamine (Et3N) has been shown to be effective.[3] Other bases like potassium carbonate or diisopropylethylamine can also be used.[4] The base neutralizes the hydrochloric acid byproduct formed during the reaction.[4]
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Solvent Choice: The reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.[4][5] The choice of solvent can influence reaction rates and selectivity.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature.[1][4] Precise temperature control can minimize the formation of impurities.[6]
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Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[1][4] Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to byproduct formation.
-
Issue 2: Formation of a Significant Amount of Di-acylated Byproduct
-
Question: I am observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I favor the formation of the mono-acylated product?
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Answer: The formation of a di-acylated byproduct is a common issue, especially with primary amines that have two reactive N-H bonds. To promote mono-acylation, consider the following strategies:
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Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a 1:1 or slightly less than a 1:1 molar ratio of chloroacetyl chloride to the phenethylamine can help minimize di-acylation.[1]
-
Slow Addition of Acylating Agent: Add the chloroacetyl chloride solution dropwise to the solution of the phenethylamine and base over an extended period.[1] This maintains a low concentration of the acylating agent in the reaction mixture, favoring reaction with the more nucleophilic primary amine over the less nucleophilic mono-acylated product.
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Low Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C) during the addition of chloroacetyl chloride.[1] This helps to control the reaction rate and improve selectivity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the N-chloroacetylphenethylamine from the reaction mixture. What are the recommended purification techniques?
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Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the base. The following work-up and purification steps are recommended:
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Aqueous Work-up: After the reaction is complete, quench the reaction with water.[4] The organic layer should then be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess amine base, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetyl chloride and chloroacetic acid, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and then concentrate the solvent under reduced pressure.[4]
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Purification Techniques: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the chloroacetylation reaction?
A1: The base, typically a non-nucleophilic amine like triethylamine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and chloroacetyl chloride.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react with the acylating agent.
Q2: Can I perform this reaction in an aqueous solvent?
A2: While traditionally carried out in anhydrous organic solvents, recent green chemistry approaches have demonstrated the feasibility of N-chloroacetylation in aqueous media, such as a phosphate buffer.[2][7][8] This method can be rapid and avoids the use of hazardous organic solvents, with the product often precipitating out of the solution for easy isolation.[9] However, the hydrolysis of chloroacetyl chloride is a competing reaction in water, so the reaction conditions must be optimized to favor amidation.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting amine and the formation of the product. UV visualization is typically used for aromatic compounds like phenethylamines.
Q4: What are some common side reactions to be aware of?
A4: Besides di-acylation, other potential side reactions include the hydrolysis of chloroacetyl chloride if moisture is present, and O-acylation if the phenethylamine substrate contains a hydroxyl group.[2][10] Careful control of reaction conditions, such as maintaining an inert and anhydrous atmosphere, can minimize these side reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Chloroacetylation
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3-Nitroaniline | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 h | - | [4] |
| 2 | Aniline | - | Phosphate Buffer | RT | 15 min | 92 | [9] |
| 3 | 4-Methylaniline | - | Phosphate Buffer | RT | 15 min | 94 | [9] |
| 4 | Benzylamine | - | Phosphate Buffer | RT | - | - | [9] |
| 5 | Aryl amine | DBU | Tetrahydrofuran (THF) | RT | 3-6 h | 75-95 | [11] |
| 6 | Amino alcohol | - | Phosphate Buffer | RT | ~20 min | - | [9] |
Note: "RT" denotes room temperature. Yields are isolated yields.
Experimental Protocols
Protocol 1: General Procedure for Chloroacetylation in an Organic Solvent
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Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).[4]
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Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over a period of 1-2 hours while maintaining the temperature at 0 °C.[1][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1][4]
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.[4]
Protocol 2: Chloroacetylation in an Aqueous Phosphate Buffer (Green Chemistry Approach)
-
Dissolution: Dissolve the phenethylamine (1 mmol) in a 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.[9]
-
Addition of Acylating Agent: While stirring the solution at room temperature, add chloroacetyl chloride (1.1 mmol) dropwise.[9]
-
Reaction: Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[9]
-
Isolation: If the product precipitates, collect it by filtration and wash with cold water.[9] If the product does not precipitate, it can be extracted with an organic solvent like dichloromethane after acidifying the mixture.[12]
Visualizations
Caption: Workflow for the chloroacetylation of phenethylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Which reactions need temperature control in the process of chemical and pharmaceutical production?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
Welcome to the technical support center for the purification of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: 3,4-dimethoxyphenethylamine and chloroacetyl chloride.
-
Side products: Diacylated products where the secondary amine of the desired product is further acylated. Hydrolysis of chloroacetyl chloride to chloroacetic acid can also occur.
-
Residual base: Triethylamine or other bases used to scavenge HCl produced during the reaction.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a common method for monitoring the purification process. A suitable mobile phase will show distinct spots for the product and impurities. While a specific system for this exact compound is not widely published, a good starting point for developing a TLC method for N-substituted acetamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.
Q3: What is the expected appearance and melting point of the purified product?
A3: Purified this compound is typically a solid. One report describes it as pale yellow-brown, feather-like crystals with a melting point of 92-94°C.[1]
Q4: Which analytical techniques are suitable for assessing the purity of the final product?
A4: The purity of this compound can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid), is a standard technique for purity determination of similar acetamides.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The product oils out instead of crystallizing.
-
Possible Cause: The boiling point of the solvent may be too high, or the solution may be supersaturated with impurities.
-
Solution:
-
Try using a lower-boiling point solvent system.
-
Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate some of the solvent under reduced pressure to increase the concentration of the product.
-
Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities (overlapping spots on TLC).
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Solution:
-
Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value for your product of around 0.3-0.4 for good separation on a column.
-
Consider using a different solvent system altogether. For example, dichloromethane/methanol or toluene/ethyl acetate.
-
If using silica gel, consider switching to a different stationary phase like alumina if the compound is sensitive to the acidic nature of silica.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
For highly polar compounds, adding a small amount of a very polar solvent like methanol to the eluent can be effective.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a reported synthesis of the target compound.[1]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Reheat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: General Column Chromatography for Purification
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., hexane/ethyl acetate mixture, to be optimized by TLC)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
| Purification Method | Solvent System | Typical Yield | Typical Purity | Reference |
| Recrystallization | Ethyl acetate / Hexane | Not specified | Described as "pale yellow-brown, feather-like crystals" | [1] |
| Recrystallization | Dichloromethane / Petroleum ether | 95% (for a similar compound) | Not specified | [3] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for product oiling out during recrystallization.
References
minimizing side-product formation in 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride. This reaction, often conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the acyl chloride, leading to the formation of an amide bond.[1][2][3][4][5] A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[2][3][6]
Q2: What are the most common side-products in this synthesis and what causes them?
The most prevalent side-products include:
-
N,N-diacylated product: This occurs when the newly formed amide is further acylated. This is more likely if an excess of chloroacetyl chloride is used or if the reaction temperature is too high.
-
Dimeric/Oligomeric byproducts: The product, this compound, still possesses a reactive chloro- group. This can react with the starting amine, 2-(3,4-dimethoxyphenyl)ethylamine, to form a dimeric impurity. This is a significant issue if the stoichiometry is not carefully controlled or if the reaction is allowed to proceed for an extended period at elevated temperatures.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction setup, forming chloroacetic acid. This consumes the acylating agent and can complicate purification.
-
Ring Acylation (Friedel-Crafts type): While less common under standard N-acylation conditions, there is a possibility of acylation on the electron-rich aromatic ring, especially if a strong Lewis acid catalyst is inadvertently present.[7][8][9][10][11]
Q3: How can I minimize the formation of the dimeric side-product?
To minimize dimerization, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 2-(3,4-dimethoxyphenyl)ethylamine relative to chloroacetyl chloride to ensure the complete consumption of the more reactive acylating agent.
-
Order of Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the amine and the non-nucleophilic base. This maintains a low concentration of the acylating agent throughout the reaction, favoring the desired primary reaction over the subsequent reaction with the product.
-
Low Temperature: Conduct the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of the side reaction.[6]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting amine is consumed to prevent further reactions.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base neutralizes the HCl generated during the reaction.[1][5] The choice of base is critical:
-
Recommended: A non-nucleophilic tertiary amine like triethylamine or pyridine is ideal as it will not compete with the primary amine in reacting with the chloroacetyl chloride.[2][6]
-
To Avoid: Strong bases like sodium hydroxide in a biphasic system (a classic Schotten-Baumann condition) can be used, but they may promote hydrolysis of the chloroacetyl chloride and potentially the product amide bond if not carefully controlled.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Hydrolysis of chloroacetyl chloride. 2. Incomplete reaction. 3. Loss of product during workup/purification. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Monitor the reaction by TLC to confirm completion. Consider a slight increase in reaction time or temperature if necessary, while monitoring for side-product formation. 3. Optimize the extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. |
| Presence of a Higher Molecular Weight Impurity (Dimer) | 1. Incorrect stoichiometry (excess chloroacetyl chloride). 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a slight excess of the amine. 2. Maintain a low reaction temperature (0-5 °C). 3. Stop the reaction as soon as the starting amine is consumed. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Multiple Spots on TLC, Even at the Start of the Reaction | 1. Impure starting materials. | 1. Check the purity of 2-(3,4-dimethoxyphenyl)ethylamine and chloroacetyl chloride before starting the reaction. Purify if necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for similar acylations.[6]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Methylene chloride (anhydrous)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous sodium bicarbonate solution
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of anhydrous methylene chloride.
-
Add 4.5 ml of triethylamine to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add 2.4 ml of chloroacetyl chloride dropwise to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with water, 5% w/v aqueous sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pale yellow-brown, feather-like crystals.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Side-Product Formation Pathway
Caption: Formation of a dimeric side-product via nucleophilic substitution.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Friedel-Crafts acylation with amides - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide in different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the solution. Generally, the compound exhibits greatest stability in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, significant degradation is expected. Forced degradation studies are crucial to fully characterize its stability profile.[1][2]
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: Under hydrolytic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding 2-chloroacetic acid and 3,4-dimethoxyphenethylamine. At elevated temperatures and extreme pH, further degradation of these primary products may occur.
Q3: How can I monitor the degradation of this compound during a stability study?
A3: A stability-indicating analytical method, most commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is recommended.[3] This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance over time.
Q4: What are the typical stress conditions for a forced degradation study according to ICH guidelines?
A4: Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, involve exposing the drug substance to conditions more severe than accelerated stability testing.[2][4] For pH-dependent stability, this includes exposure to a range of acidic, basic, and neutral solutions at elevated temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at neutral pH. | The compound may be sensitive to factors other than pH, such as light (photolysis) or oxidation. | Conduct the experiment in light-protected containers and consider purging the solutions with an inert gas (e.g., nitrogen) to minimize oxidation. |
| Inconsistent results between replicate experiments. | This could be due to variations in buffer preparation, temperature control, or analytical method variability. | Ensure accurate and consistent preparation of buffer solutions. Use a calibrated and temperature-controlled incubation system. Validate the analytical method for precision and robustness. |
| Appearance of unexpected peaks in the chromatogram. | These could be secondary degradation products, impurities from the starting material, or interactions with excipients (if in a formulation). | Utilize mass spectrometry (LC-MS) to identify the unknown peaks. Analyze a sample of the starting material to check for impurities. |
| Poor separation of the parent compound and degradation products. | The chromatographic method is not optimized. | Adjust the mobile phase composition, pH, gradient, or column type to achieve better resolution. |
Experimental Protocols
Protocol for pH-Dependent Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in different pH conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or citrate buffers
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
2. Buffer Preparation:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
pH 2: 0.01 M HCl
-
pH 4: Citrate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
pH 12: 0.01 M NaOH
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
4. Stability Testing:
-
Incubate the prepared samples at a constant temperature (e.g., 50 °C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Store the withdrawn samples at a low temperature (e.g., 4 °C) until HPLC analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Quantify the peak area of the parent compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH condition.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Data Presentation
Table 1: Hypothetical Degradation of this compound at 50°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.5 | 99.1 | 94.8 | 85.3 |
| 4 | 90.7 | 97.1 | 98.2 | 89.9 | 72.8 |
| 8 | 82.3 | 94.3 | 96.5 | 80.8 | 53.0 |
| 12 | 74.8 | 91.6 | 94.8 | 72.7 | 38.7 |
| 24 | 56.0 | 83.9 | 90.0 | 52.9 | 14.9 |
| 48 | 31.4 | 70.4 | 81.0 | 28.0 | 2.2 |
| 72 | 17.6 | 59.2 | 72.9 | 14.8 | < 1.0 |
Table 2: Hypothetical Degradation Kinetics of this compound at 50°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2 | 0.024 | 28.9 |
| 4 | 0.007 | 99.0 |
| 7 | 0.004 | 173.3 |
| 9 | 0.028 | 24.8 |
| 12 | 0.055 | 12.6 |
Visualizations
References
Technical Support Center: Synthesis of N-Substituted Chloroacetamides
Welcome to the technical support center for the synthesis of N-substituted chloroacetamides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-substituted chloroacetamides?
A1: The most common method for synthesizing N-substituted chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride.[1][2] The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3][4]
General Reaction: R-NH₂ (or R₂-NH) + ClCOCH₂Cl → R-NHCOCH₂Cl (or R₂-NCOCH₂Cl) + HCl
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often used to scavenge the HCl.[3][5]
Troubleshooting Guide
Q2: My reaction is sluggish or is not proceeding to completion. What are the possible causes and solutions?
A2: Low reactivity can stem from several factors related to the reactants, reaction conditions, or the presence of moisture.
-
Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid, which will not participate in the desired reaction.[4][6] This reduces the effective concentration of your acylating agent.
-
Insufficiently Reactive Amine: The nucleophilicity of the starting amine is crucial. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Steric hindrance around the amino group can also significantly slow down the reaction rate.[7][8][9]
-
Inadequate Base: The base plays a critical role in neutralizing the HCl byproduct. If the HCl is not effectively scavenged, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Ensure you are using a suitable non-nucleophilic base, such as triethylamine or pyridine, in at least a stoichiometric amount (1.0 to 1.1 equivalents).[3][10] If your starting amine is in the form of a hydrochloride salt, an additional equivalent of base is required to generate the free amine in situ.[10]
-
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: Several side reactions can lead to the formation of impurities.
-
Diacylation: Primary amines can sometimes undergo diacylation, especially if an excess of chloroacetyl chloride is used. This results in the formation of a diacyl-substituted product.
-
Reaction with the Chloro- group: The chloro- group on the chloroacetamide product is susceptible to nucleophilic substitution. If the starting amine is used in large excess or if the reaction is heated for an extended period, the product can react with another molecule of the amine to form a dimeric byproduct.[1][2]
-
Hydrolysis of Product: During aqueous workup, the chloroacetamide product can be hydrolyzed to the corresponding hydroxyacetamide, particularly under basic conditions.[12][13]
-
Solution: Minimize the exposure of the product to strongly basic aqueous solutions during the workup. Use a mild base like saturated sodium bicarbonate for washing, and perform extractions promptly.[3]
-
Below is a diagram illustrating the main reaction pathway and common pitfalls.
Caption: Main reaction pathway and common pitfalls in chloroacetamide synthesis.
Q4: I am having difficulty purifying my N-substituted chloroacetamide product. What are some effective purification strategies?
A4: The choice of purification method depends on the properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.[3] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Flash Column Chromatography: This is a versatile method for purifying both solid and oil products.[14][15]
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. To prevent streaking or tailing of the product on the column, especially if the compound has basic nitrogen atoms, it is recommended to add a small amount (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to the eluent.[15]
-
-
Aqueous Workup: A standard aqueous workup can remove many common impurities. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base and unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash to remove residual water.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions reported for the synthesis of N-substituted chloroacetamides.
| Starting Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Triethylamine | Dichloromethane | 0 to RT | 2-4 | Good | [1][2][3] |
| Substituted Anilines | Sodium Acetate | Acetic Acid | Not specified | Not specified | Good | [1] |
| Various Amines | Phosphate Buffer | Water | RT | 0.3 | High | [16] |
| Aliphatic/Aromatic Amines | Aqueous solution | Water | RT | Overnight | 59-62 | [17] |
| Secondary Amine | Inorganic Alkali | Water | Not specified | Not specified | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Chloroacetylation of an Aromatic Amine
This protocol is a general guideline for the chloroacetylation of an aniline derivative using triethylamine as the base.
-
Preparation: In a round-bottom flask dried in an oven, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) (to make a 0.1-0.5 M solution) under an inert atmosphere (e.g., nitrogen).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the stirred solution.[3]
-
Chloroacetyl Chloride Addition: In a separate flask, dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[3][14]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[3]
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for the synthesis of N-substituted chloroacetamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 8. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. | Sigma-Aldrich [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpsr.info [ijpsr.info]
Technical Support Center: Purification of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on methods to increase the purity of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Following a typical synthesis, which involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base like triethylamine or pyridine, the primary impurities include:
-
Unreacted Starting Materials: Residual 2-(3,4-dimethoxyphenyl)ethylamine.
-
Reagent-Related Impurities: Excess base (e.g., triethylamine) and its corresponding salt (e.g., triethylammonium chloride).[1]
-
Byproducts: Small amounts of hydrolysis products or byproducts from side reactions.
-
Residual Solvents: Solvents used during the reaction and workup, such as dichloromethane (DCM), ethyl acetate, or hexane.[1][2]
Q2: What is the most effective primary method for purifying the crude product?
A2: Recrystallization is the most commonly cited and effective initial method for purifying this compound.[1] This technique is excellent for removing unreacted starting materials and inorganic salts, often yielding a product with high purity.
Q3: My product appears as an oil and will not crystallize. What steps can I take?
A3: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This often happens if the solvent polarity changes too rapidly or if the solution is supersaturated. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal from a previous successful batch, if available.
-
Re-dissolve the oil by adding a small amount of the more soluble solvent and allow it to cool much more slowly.
-
Try a different solvent system. If one system fails, another with different properties may be successful.
Q4: The final product has a persistent yellow or brown color. How can this be removed?
A4: The product is often described as pale yellow-brown crystals.[1] However, if a purer, less colored product is desired, you can perform a decolorization step. During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.
Q5: What is the expected melting point for the pure compound, and how should I interpret my results?
A5: The reported melting point for this compound is in the range of 92-94°C.[1] A sharp melting point within this range is a strong indicator of high purity. A broad melting range (e.g., 88-92°C) or a melting point that is significantly depressed suggests the presence of impurities.
Troubleshooting Guides
Guide 1: Issues with Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Crystal Formation | - Too much solvent was used, preventing saturation. - The solution was not cooled sufficiently. | - Evaporate some of the solvent under reduced pressure and attempt to crystallize again. - Ensure the solution is cooled in an ice bath or refrigerator for an adequate amount of time after initial cooling to room temperature. |
| Product "Oils Out" | - The solution was cooled too rapidly. - The chosen anti-solvent (e.g., hexane) was added too quickly. - The boiling point of the solvent is lower than the melting point of the solute. | - Allow the flask to cool slowly on the benchtop before moving it to an ice bath. - Add the anti-solvent dropwise while stirring and ensure turbidity persists before cooling. - Re-heat the solution to dissolve the oil, add slightly more of the primary solvent, and cool slowly. |
| Impure Product After Crystallization | - Impurities are co-crystallizing with the product. - The crystals were not washed properly after filtration. | - Perform a second recrystallization. - Ensure the collected crystals are washed with a small amount of the cold anti-solvent (e.g., hexane) to remove residual mother liquor containing impurities. |
Guide 2: Issues with Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots | - The eluent (solvent system) polarity is incorrect. - The column was overloaded with the crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf values between 0.2 and 0.5). - Use a larger column or reduce the amount of material loaded. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Compound Degradation on Column | - The compound is sensitive to the acidic nature of standard silica gel. | - Use a deactivated stationary phase. Pre-treat the silica gel by eluting the column with the chosen solvent system containing a small amount of triethylamine (~1%) before loading the sample. - Consider using a different stationary phase, such as neutral alumina. |
| Streaking or Tailing of Spots | - The sample was not fully dissolved when loaded. - The compound is highly polar and interacting strongly with the silica gel. | - Ensure the crude product is dissolved in the minimum possible volume of solvent before loading. - Add a small percentage of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent system. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Notes | Reference |
| Recrystallization | Ethyl Acetate / Hexane | A well-documented system for this specific compound, providing good crystal formation. | [1] |
| Recrystallization | Dichloromethane / Petroleum Ether | An alternative system for crystallization. | [2] |
| Column Chromatography | Dichloromethane / Methanol | A common system for purifying amides. Start with 100% DCM and gradually increase the percentage of methanol. | [3] |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile system. The polarity can be finely tuned by adjusting the ratio. | General Practice |
| Note: Reference describes a similar chloroacetamide derivative. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid with gentle heating and swirling.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal. Swirl the hot solution for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: To the clear, hot filtrate, slowly add hexane dropwise while swirling until the solution becomes faintly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be pale yellow-brown, feather-like crystals.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show the desired product with an Rf value of ~0.3 and separate it from all impurities. A hexane/ethyl acetate or DCM/methanol gradient is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in the minimum amount of DCM or the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as the column runs to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Validation & Comparative
Comparative Spectral Data Analysis: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide and a Comparison with Structurally Related Compounds.
Comparative Spectral Data Tables
The following tables summarize the expected and observed spectral data for this compound and its analogs. The data for the target compound is predicted based on the spectral characteristics of its components, while the data for the analogs is from publicly available sources.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 & ~1030 (C-O stretch), ~750 (C-Cl stretch) |
| 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide | 3292 (N-H stretch), 1660 (C=O stretch), 1029 (N-C stretch) |
| 2-Chloroacetamide | Not specified, but typical for chloroacetamides |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons | Methylene Protons (adjacent to N) | Methylene Protons (adjacent to Ar) | Methylene Protons (adjacent to Cl) |
| This compound (Predicted) | ~6.7-6.9 (m, 3H) | ~3.8 (s, 6H) | ~3.5 (t, 2H) | ~2.8 (t, 2H) | ~4.0 (s, 2H) |
| 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide | 6.93–7.5 (m, 4H) | 3.74 (s, 3H) | - | - | 4.24 (s, 2H) |
| N-(2-phenylethyl)acetamide | 7.2-7.4 (m, 5H) | - | ~3.4 (q, 2H) | ~2.8 (t, 2H) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methoxy Carbons | Methylene Carbon (adjacent to N) | Methylene Carbon (adjacent to Ar) | Methylene Carbon (adjacent to Cl) | Carbonyl Carbon |
| This compound (Predicted) | ~111, ~112, ~120, ~131, ~148, ~149 | ~56 | ~41 | ~35 | ~43 | ~166 |
| 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide | 113.92–120.92, 131.53, 155.51 | 55.23 | - | - | 43.48 | 164.13 |
| N-(2-phenylethyl)acetamide | ~126, ~128, ~129, ~139 | - | ~41 | ~36 | - | ~170 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 257/259 (due to ³⁵Cl/³⁷Cl isotopes) | 151 (dimethoxybenzyl cation), 107 (loss of chloroacetyl group) |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 359 | 164, 151 |
| N-(2-phenylethyl)acetamide | 163 | 104 (phenylethyl cation), 60 (acetamide fragment) |
Experimental Protocols
Standard protocols for the spectral analysis of small organic molecules are provided below.
1. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to determine the structure of the molecule.
3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infused into the mass spectrometer.
-
Sample Preparation (GC-MS): The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph.
-
Instrument Parameters (ESI):
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
-
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural fragments of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectral data analysis.
Caption: General workflow for spectral data analysis of a synthesized compound.
Caption: Logical flow of information in spectral data interpretation.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, an important intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through the acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride. Variations in the base and solvent system can influence reaction time, yield, and purification requirements. Below is a summary of two common protocols.
Data Summary:
| Route | Base | Solvent | Reaction Time | Yield | Melting Point (°C) |
| 1 | Triethylamine | Methylene Chloride | 20 minutes (ice bath) | ~85-90% (calculated from reported mass) | 92-94 |
| 2 | Pyridine | Dichloromethane | 12 hours (room temp) | 95% | Not Reported |
Experimental Protocols
Route 1: Acylation using Triethylamine in Methylene Chloride
This method is a rapid and high-yielding procedure for the synthesis of this compound.
Methodology:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a flask.
-
To this solution, add 4.5 ml of triethylamine and stir the mixture while cooling in an ice bath.[1]
-
Add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a period of 5 minutes.[1]
-
Continue stirring the reaction mixture for an additional 15 minutes in the ice bath.[1]
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.[1]
-
Dry the organic layer and remove the solvent by distillation under reduced pressure.[1]
-
Recrystallize the resulting residue from a mixture of ethyl acetate and hexane to yield the final product as pale yellow-brown, feather-like crystals.[1]
Route 2: Acylation using Pyridine in Dichloromethane
This alternative protocol utilizes pyridine as the base and a longer reaction time at room temperature.[2]
Methodology:
-
Prepare a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane (0.4 M concentration).
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane (0.5 M concentration).
-
Add the chloroacetyl chloride solution dropwise to the amine solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
-
Dilute the reaction mixture with dichloromethane and wash with 1M HCl and brine.[2]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.[2]
-
Purify the crude product by crystallization from a mixture of dichloromethane and petroleum ether.[2]
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic pathway for Route 1 using triethylamine.
Caption: Synthetic pathway for Route 2 using pyridine.
References
Purity Validation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are critical for ensuring the safety and efficacy of final drug products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity validation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols and presents supporting data to offer an objective comparison of available methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a final concentration of 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Result |
| Retention Time of Main Peak | ~15.2 min |
| Theoretical Plates | > 5000 |
| Tailing Factor | < 1.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information, especially for impurity identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.
-
LC System: The same as the RP-HPLC method described above.
-
Mass Spectrometer: A time-of-flight (TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Scan Range: m/z 100-1000.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte. It provides a direct measure of purity against a certified internal standard.
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid or another suitable certified standard with non-overlapping peaks.
-
Sample Preparation: Accurately weigh the sample and internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Combines HPLC separation with mass-based detection for identification and quantification. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei. |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification of unknown impurities and confirmation of known impurities. | Absolute purity determination without a specific reference standard of the analyte. |
| Sensitivity | High (ng range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | High | Very High | High (based on chemical shift) |
| Quantitative Accuracy | High (with reference standards) | Good (with appropriate calibration) | Very High (absolute method) |
| Throughput | High | Moderate | Low |
| Cost | Moderate | High | High |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: Workflow for HPLC purity analysis.
Caption: Logical selection of analytical methods.
Conclusion
For routine purity assessment of this compound, a validated RP-HPLC method offers a reliable and efficient solution. It provides the necessary sensitivity and accuracy for quantifying known impurities and the main component. For comprehensive impurity profiling and structural elucidation of unknown degradation products or process-related impurities, LC-MS is the preferred technique due to its superior specificity. When an absolute purity value is required without the use of a specific reference standard for the analyte, qNMR stands out as a powerful, albeit less high-throughput, alternative. The choice of methodology should be guided by the specific requirements of the analysis, balancing the need for accuracy, sensitivity, and the information required about potential impurities.
Structural Confirmation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid researchers in the unambiguous elucidation of this compound's molecular architecture.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research. Accurate structural confirmation is a critical step in its synthesis and characterization, ensuring purity and verifying the intended molecular framework. While several analytical techniques can provide structural information, NMR spectroscopy, often in conjunction with other methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, stands as the gold standard for detailed structural elucidation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for analogous functional groups and substitution patterns.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | d, J = 8.0 Hz | 1H | Ar-H |
| ~6.75 | dd, J = 8.0, 2.0 Hz | 1H | Ar-H |
| ~6.70 | d, J = 2.0 Hz | 1H | Ar-H |
| ~6.0-7.0 | br s | 1H | N-H |
| ~4.05 | s | 2H | -CH₂Cl |
| ~3.88 | s | 3H | -OCH₃ |
| ~3.86 | s | 3H | -OCH₃ |
| ~3.55 | t, J = 7.0 Hz | 2H | -NH-CH₂- |
| ~2.80 | t, J = 7.0 Hz | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O |
| ~149.0 | Ar-C-O |
| ~147.8 | Ar-C-O |
| ~131.0 | Ar-C |
| ~121.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~111.5 | Ar-CH |
| ~56.0 | -OCH₃ |
| ~55.9 | -OCH₃ |
| ~42.8 | -CH₂Cl |
| ~41.0 | -NH-CH₂- |
| ~35.0 | Ar-CH₂- |
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural analysis, other techniques provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry. | Unambiguous structure determination in solution, non-destructive. | Requires larger sample amounts, lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, simple, provides a "fingerprint" of functional groups. | Provides limited information on the overall molecular structure. |
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic compound like this compound.
Caption: Workflow for Structural Confirmation.
Conclusion
The structural confirmation of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous information about the molecular structure. When combined with data from Mass Spectrometry and IR Spectroscopy, researchers can be highly confident in the identity and purity of their synthesized compound, a crucial requirement for any further studies in drug development and other scientific research.
A Comparative Guide to the Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: An Analysis of Protocol Reproducibility
Comparison of Synthesis Protocols
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is typically achieved through the N-acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely used for the formation of amides.[1][2][3] The core principle involves the reaction of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Variations in the choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the final product.
Below is a summary of quantitative data from various reported synthesis protocols for the target compound and similar N-substituted chloroacetamides.
| Compound | Amine Starting Material | Acylating Agent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| This compound | 3,4-dimethoxyphenethylamine | Chloroacetyl chloride | Triethylamine | Methylene chloride | 20 min | Ice-cooling | ~85% | --INVALID-LINK-- |
| 2-chloro-N-(3,4-dimethoxy-phenyl)-acetamide | 3,4-dimethoxyaniline | Chloroacetyl chloride | Pyridine | Dichloromethane | 12 h | 20°C | 95% | --INVALID-LINK-- |
| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | 3-chloro-4-methoxyaniline | Chloroacetyl chloride | Potassium carbonate | Acetone | 3.5 h | 0 - 20°C | 67.38% | --INVALID-LINK-- |
| 2-chloro-N-phenylacetamide | Aniline | Chloroacetyl chloride | DBU | THF | 3-6 h | Room Temp. | 75-95% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound (High Yield, Short Reaction Time)
This protocol, adapted from PrepChem.com, is a rapid and high-yielding procedure.
Methodology:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a flask.
-
Cool the solution in an ice bath and add 4.5 ml of triethylamine while stirring.
-
Add 2.4 ml of chloroacetyl chloride dropwise over a period of 5 minutes.
-
Continue stirring the mixture for 15 minutes in the ice bath.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
To the resulting residue, add ethyl acetate.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer and distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane to obtain the final product.
Reported Yield: Approximately 85% (5.77 g).[4]
Protocol 2: Alternative Synthesis of a Structurally Similar Chloroacetamide
This protocol for 2-chloro-N-(3,4-dimethoxy-phenyl)-acetamide demonstrates the use of a different base and longer reaction time.
Methodology:
-
Cool a solution of 3,4-dimethoxyaniline (1.0 equiv.) and pyridine (1.0 equiv.) in dichloromethane (0.4 M concentration) in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.1 equiv.) in dichloromethane (0.5 M concentration) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization from a mixture of dichloromethane and petroleum ether.
Reported Yield: 95%.
Factors Influencing Reproducibility
The reproducibility of the synthesis of this compound can be influenced by several factors inherent to the Schotten-Baumann reaction.
-
Purity of Reactants: The purity of the starting materials, particularly the 3,4-dimethoxyphenethylamine and chloroacetyl chloride, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2] Both triethylamine and pyridine are commonly used, but their basicity and nucleophilicity differ, which can affect the reaction rate and the formation of byproducts. An insufficient amount of base will result in a lower yield as the amine salt is unreactive.[3]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane is a common choice for this reaction. The use of a two-phase solvent system (e.g., water and an organic solvent) is also a hallmark of Schotten-Baumann conditions, where the base in the aqueous phase neutralizes the acid.[1]
-
Temperature Control: The reaction is typically performed at low temperatures (ice-cooling) to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride.[4] Poor temperature control can lead to the formation of side products and a decrease in yield.
-
Rate of Addition: The slow, dropwise addition of chloroacetyl chloride is important to maintain temperature control and prevent localized high concentrations of the acylating agent, which could lead to side reactions.
-
Work-up Procedure: The washing steps are essential for removing unreacted starting materials, the hydrochloride salt of the base, and other impurities. Incomplete washing can affect the purity of the final product.
Mandatory Visualizations
Caption: Workflow for assessing the reproducibility of synthesis protocols.
Conclusion
The synthesis of this compound via N-acylation is a well-established reaction. However, achieving consistent and high yields requires careful control over several experimental variables. The provided protocols offer robust starting points, but researchers should be mindful of the factors that can influence reproducibility. By ensuring the purity of reagents, maintaining strict temperature control, and optimizing the choice of base and solvent, it is possible to achieve reliable and reproducible synthesis of this important intermediate. Further studies involving side-by-side comparisons of different protocols would be beneficial to definitively establish the most robust and reproducible method.
References
A Comparative Analysis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide and Alternative Acylation Agents for Amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the efficient and selective acylation of primary and secondary amines is a cornerstone for the construction of novel molecular entities. The resulting amide bond is a fundamental linkage in a vast array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide with other common acylation agents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their synthetic needs.
Introduction to Acylation Agents
Acylation is the process of introducing an acyl group (R-C=O) into a molecule. In the context of amine functionalization, this typically involves the reaction of an amine with an acylating agent to form an amide. The choice of acylating agent is critical and can significantly impact reaction efficiency, substrate scope, and the potential for further molecular modifications.
This compound itself is the product of an acylation reaction, specifically the N-acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. The chloroacetamide moiety is of particular interest in medicinal chemistry as the chlorine atom provides a reactive handle for subsequent nucleophilic substitutions, allowing for the facile diversification of the molecular scaffold.
This guide will compare the precursor to this compound, chloroacetyl chloride , and other common acylating agents, acetyl chloride and acetic anhydride , in the context of acylating the key intermediate, 3,4-dimethoxyphenethylamine.
Quantitative Comparison of Acylation Agent Performance
The following table summarizes the performance of different acylation agents in the N-acylation of 3,4-dimethoxyphenethylamine and other structurally related amines. The data highlights the reaction yields and conditions, providing a basis for direct comparison.
| Acylation Agent | Substrate | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Chloroacetyl Chloride | Anilines and Amines | Phosphate Buffer (pH 7.4) | - | 15-20 min | 90-95 | [1] |
| Acetyl Chloride | 3,4-dimethoxyphenethylamine | Chloroform | Triethylamine | Overnight | 91 | [2] |
| Acetic Anhydride | Anilines | Dichloromethane | - | Not Specified | 50-68 | [3] |
| Acetic Anhydride | Amino alcohols | Solvent-free | - | Few minutes | 85-90 | [4] |
Analysis of Performance Data:
-
Chloroacetyl chloride demonstrates high reactivity and efficiency, affording excellent yields in a very short reaction time under aqueous conditions, which is environmentally favorable.[1]
-
Acetyl chloride is also a highly effective acylation agent for 3,4-dimethoxyphenethylamine, providing a high yield of the corresponding acetamide.[2] The reaction, however, requires an organic solvent and a base to neutralize the HCl byproduct.
-
Acetic anhydride generally shows lower to moderate yields when reacting with anilines in an organic solvent.[3] However, under solvent-free conditions with more nucleophilic amino alcohols, it can provide high yields rapidly.[4] Its reactivity is generally lower than that of acyl chlorides.
Experimental Protocols
Detailed methodologies for the N-acylation of amines using the compared agents are provided below.
Protocol 1: N-Acylation with Chloroacetyl Chloride in Phosphate Buffer[1]
-
Preparation: Dissolve the amine (1 mmol) in a 0.1 M phosphate buffer (10 mL, pH 7.4) in a round-bottom flask.
-
Reaction: Stir the solution at room temperature. Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Work-up: Continue to stir the reaction mixture at room temperature for approximately 20 minutes. If the product precipitates, collect it by filtration and wash with cold water. If the product is soluble, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: N-Acylation of 3,4-dimethoxyphenethylamine with Acetyl Chloride[2]
-
Preparation: To a stirred solution of 3,4-dimethoxyphenethylamine (100 g, 0.552 mol) and triethylamine (66.6 g, 0.66 mol) in chloroform (1 liter), add acetyl chloride (47.1 g, 0.60 mol) dropwise over 30 minutes.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Wash the mixture with water (3 x 500 ml), dry the organic layer over magnesium sulfate, and evaporate to a solid.
-
Purification: Dissolve the solid in 500 ml of hot carbon tetrachloride, add 300 ml of cyclohexane, and allow to cool slowly. Collect the crystallized solid by filtration and dry to afford N-acetyl-3,4-dimethoxyphenethylamine.
Protocol 3: N-Acylation of Anilines with Acetic Anhydride[3]
-
Preparation: Add 4-methoxyaniline (0.7 mL, 6.1 mmol) and acetic anhydride (0.7 mL, 7.3 mmol) to dry dichloromethane (18 mL) in a round-bottom flask.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: After completion of the reaction, wash the reaction mixture with a saturated solution of sodium carbonate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the product by column chromatography.
Visualizing the Chemistry: Workflows and Logical Relationships
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an appropriate acylation agent is a critical decision in the synthesis of amide-containing target molecules.
-
Chloroacetyl chloride stands out as a highly reactive and efficient agent, offering the significant advantage of introducing a versatile chloro-functional group for further synthetic manipulations. Its ability to react rapidly in aqueous media presents a green and efficient option.
-
Acetyl chloride is a reliable alternative for achieving high yields of simple acetamides, though it necessitates the use of organic solvents and a base.
-
Acetic anhydride is a less reactive but still viable option, particularly under solvent-free conditions or when a milder acylating agent is preferred.
For researchers and drug development professionals aiming to synthesize derivatives of 3,4-dimethoxyphenethylamine, chloroacetyl chloride provides a powerful tool not only for efficient acylation but also for creating a gateway to a diverse range of analogues through subsequent modification of the chloroacetamide moiety. The choice between these agents will ultimately depend on the specific synthetic goals, substrate compatibility, and desired reaction conditions.
References
Benchmarking the Efficiency of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several methodologies. This guide provides an objective comparison of different synthetic routes, focusing on efficiency metrics such as reaction yield, time, and conditions. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The primary method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. The efficiency of this reaction is significantly influenced by the choice of base and solvent. This guide evaluates two common organic bases, triethylamine and pyridine, for this synthesis.
| Parameter | Method 1: Triethylamine/CH₂Cl₂ | Method 2: Pyridine/CH₂Cl₂ (Analog) |
| Starting Material | 3,4-Dimethoxyphenethylamine | 3,4-Dimethoxyaniline |
| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride |
| Base | Triethylamine | Pyridine |
| Solvent | Methylene Chloride (CH₂Cl₂) | Methylene Chloride (CH₂Cl₂) |
| Temperature | Ice-bath (approx. 0 °C) | 20 °C |
| Reaction Time | 20 minutes | 12 hours |
| Yield | Approx. 85%[1] | 95%[2] |
| Purification | Washing, Recrystallization | Washing, Crystallization |
Note: Method 2 describes the synthesis of a structurally similar analog, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. The high yield achieved suggests that pyridine could be an effective base for the synthesis of the target molecule as well, although reaction times may be longer.
Experimental Protocols
Method 1: Synthesis of this compound using Triethylamine
This protocol details the synthesis of the target compound using triethylamine as the base in a methylene chloride solvent.[1]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)
-
Methylene chloride (35 ml)
-
Triethylamine (4.5 ml)
-
Chloroacetyl chloride (2.4 ml)
-
Ethyl acetate
-
Hexane
-
5% w/v aqueous solution of sodium bicarbonate
-
10% w/v aqueous hydrochloric acid
-
Saturated aqueous solution of sodium chloride
Procedure:
-
Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a flask.
-
Cool the solution in an ice bath and add 4.5 ml of triethylamine while stirring.
-
Add 2.4 ml of chloroacetyl chloride dropwise to the mixture over a period of 5 minutes.
-
Continue stirring the mixture for 15 minutes in the ice bath.
-
Concentrate the reaction mixture by evaporation under reduced pressure.
-
Add ethyl acetate to the resulting residue.
-
Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer and distill off the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of ethyl acetate and hexane to obtain 5.77 g of this compound as pale yellow-brown, feather-like crystals.
Method 2: High-Yield Synthesis of a Structural Analog using Pyridine
This protocol describes the synthesis of the closely related compound 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, achieving a high yield with pyridine as the base.[2]
Materials:
-
4-Aminoveratrole (3,4-dimethoxyaniline) (1.0 equivalent)
-
Dichloromethane (DCM)
-
Pyridine (1.0 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
1M HCl
-
Brine
-
Anhydrous MgSO₄
-
Petroleum ether
Procedure:
-
Prepare a solution of 4-aminoveratrole (1.0 equiv.) and pyridine (1.0 equiv.) in DCM (concentration, 0.4 M) and cool it in an ice bath.
-
Prepare a solution of chloroacetyl chloride (1.1 equiv.) in DCM (concentration, 0.5 M).
-
Add the chloroacetyl chloride solution dropwise to the arylamine solution.
-
Allow the resulting reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with DCM and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization from a mixture of DCM and petroleum ether to yield the final product.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and purification of this compound via the Schotten-Baumann reaction is depicted below.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is crucial for its development and application in pharmaceutical and research settings. The selection of an appropriate analytical method is a critical step, and ensuring the method's reliability through validation and cross-validation is paramount for data integrity. This guide provides a comparative overview of the two most common analytical techniques for the analysis of similar compounds: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
At a Glance: HPLC/LC-MS/MS vs. GC-MS
The choice between HPLC/LC-MS/MS and GC-MS is fundamentally dependent on the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements such as sensitivity and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Derivatization | Generally not required for polar compounds like the target analyte. | Often necessary to increase volatility and thermal stability. |
| Sensitivity | High sensitivity, particularly with tandem mass spectrometry (MS/MS). | High sensitivity, especially with selected ion monitoring (SIM). |
| Selectivity | Excellent, with both chromatographic separation and mass analysis providing high specificity. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the potential need for a derivatization step. |
Performance Characteristics
The following table summarizes representative performance data for the analysis of phenethylamine and acetamide derivatives using HPLC/LC-MS/MS and GC-MS. It is important to note that this data is compiled from different studies on structurally similar compounds and is intended to provide a general comparison.
| Parameter | HPLC/LC-MS/MS (Representative Data for Phenethylamines) | GC-MS (Representative Data for Phenethylamines) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 10 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 25 - 200 ng/mL |
| Accuracy (% Recovery) | 85 - 110% | 80.2 - 111.6% |
| Precision (% RSD) | <15% | <15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of compounds similar to this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the direct analysis of the target compound in various matrices.
1. Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction is typically employed.
-
For pharmaceutical formulations, a simple dissolution in a suitable solvent followed by filtration is usually sufficient.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical. The gradient program would be optimized to ensure good separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method often requires derivatization to improve the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extraction of the analyte from the sample matrix using liquid-liquid extraction.
-
Evaporation of the solvent and reconstitution in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride - PFPA).
-
The mixture is heated to complete the derivatization reaction.
2. Chromatographic Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte.
Visualization of Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the typical workflows for method validation and a comparison of the analytical procedures.
Caption: A typical workflow for analytical method validation.
Caption: A comparative workflow for HPLC/LC-MS/MS and GC-MS analysis.
Conclusion
Both HPLC/LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC/LC-MS/MS offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially higher-throughput option. GC-MS, while often requiring a derivatization step, provides excellent sensitivity and selectivity.
For robust and reliable data, a thorough method validation according to regulatory guidelines is essential. In cases where data from different analytical methods will be compared or a method is transferred between laboratories, a comprehensive cross-validation study should be performed to ensure the equivalency of the results. This guide provides a framework for selecting and comparing these analytical methods for the analysis of this compound, enabling researchers and drug development professionals to make informed decisions for their analytical needs.
Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Derivatives in Anticonvulsant Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide derivatives as anticonvulsant agents. Due to the limited availability of direct SAR studies on this specific series, this document leverages experimental data from structurally related N-substituted acetamide analogs to infer potential activity trends and guide future research.
Introduction to Structure-Activity Relationships in Anticonvulsant Drug Design
The development of novel antiepileptic drugs (AEDs) is a critical area of medicinal chemistry. Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to designing more potent and safer therapeutic agents. The core structure of this compound combines a chloroacetamide moiety, known for its reactivity and presence in some biologically active compounds, with a substituted phenethyl group, a feature present in various central nervous system (CNS) active agents. By systematically modifying different parts of this scaffold, researchers can elucidate the key structural features required for anticonvulsant efficacy.
Comparative Analysis of Anticonvulsant Activity
To illustrate the potential SAR, the following table presents hypothetical data for derivatives of this compound alongside experimentally determined anticonvulsant activities of comparator N-substituted acetamide derivatives from the literature. The primary endpoint for comparison is the median effective dose (ED50) in the Maximal Electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures.[1][2] A lower ED50 value indicates higher potency.
Table 1: Anticonvulsant Activity of this compound Derivatives and Comparator Compounds
| Compound ID | Structure | R1 | R2 | R3 | R4 | Anticonvulsant Activity (MES, mice, i.p.) ED50 [mg/kg] | Reference |
| Target Series |
| ||||||
| T-1 | H | OCH3 | OCH3 | H | Hypothetical | ||
| T-2 | H | H | H | H | Hypothetical | ||
| T-3 | H | Cl | Cl | H | Hypothetical | ||
| T-4 | CH3 | OCH3 | OCH3 | H | Hypothetical | ||
| Comparator Series 1: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | |||||||
| C-1 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | - | - | - | - | >100 | [2] |
| C-2 | N-(3-(trifluoromethyl)phenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | - | - | - | - | 68.3 | [3] |
| Comparator Series 2: (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides | |||||||
| C-3 | (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | - | - | - | - | 11.5 | [4] |
| C-4 | (R)-N-(4-fluorobenzyl) 2-acetamido-3-methoxypropionamide | - | - | - | - | 8.9 | [4] |
| Comparator Series 3: 2-[(arylalky)amino]alkanamide Derivatives | |||||||
| C-5 | 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide | - | - | - | - | 14 | [5] |
Note: Data for the "Target Series" (T-1 to T-4) is hypothetical and for illustrative purposes to guide SAR discussion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the parent compound and the evaluation of anticonvulsant activity.
Synthesis of this compound
This protocol is adapted from the synthesis of similar N-substituted chloroacetamides.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (5% aqueous solution)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% sodium bicarbonate solution, 10% hydrochloric acid solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Maximal Electroshock (MES) Seizure Test
This protocol outlines the standard procedure for evaluating anticonvulsant efficacy against generalized tonic-clonic seizures in mice.[1]
Materials:
-
Male albino mice (e.g., Swiss or CF-1 strain), 20-25 g
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Test compound and vehicle solution
-
Syringes and needles for intraperitoneal (i.p.) administration
Procedure:
-
Acclimate mice to the laboratory environment for at least 3 days before the experiment.
-
Divide the animals into groups (e.g., vehicle control and different dose levels of the test compound), with at least 8-10 mice per group.
-
Administer the test compound or vehicle intraperitoneally at a predetermined time before the electroshock (e.g., 30 or 60 minutes).
-
At the time of the test, apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
Calculate the percentage of protected animals in each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a statistical method such as probit analysis.
Visualizing Structure-Activity Relationships and Experimental Workflows
Hypothetical SAR of this compound Derivatives
Caption: Key modification points for SAR studies.
Experimental Workflow for the Maximal Electroshock (MES) Test
Caption: Workflow of the MES test.
Discussion of Structure-Activity Relationships
Based on the comparator compounds, several inferences can be made about the potential SAR of this compound derivatives:
-
The Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophilic moiety. While this can sometimes lead to toxicity, it may also be involved in covalent or strong non-covalent interactions with biological targets. Modification of the alpha-carbon (R1) by replacing the chlorine with other halogens or small alkyl groups could modulate this reactivity and impact both potency and safety.
-
The N-Phenethyl Substituent: The N-phenethyl group is a key feature. The length of the ethyl linker between the phenyl ring and the amide nitrogen may be optimal for placing the phenyl ring in a specific binding pocket. The comparator series suggest that substitutions on the phenyl ring (R2 and R3) are crucial for activity.
-
Electronic Effects: In the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, electron-withdrawing groups like trifluoromethyl at the 3-position of the anilide ring conferred better activity than a chloro group.[2] This suggests that electron-withdrawing substituents on the phenethyl ring of the target series could be beneficial.
-
Steric and Positional Effects: The (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamide series demonstrates that substitution at the 4'-position of the benzyl ring is generally favorable, and non-bulky substituents are preferred.[4] This highlights the importance of the position and size of substituents on the phenyl ring. The 3,4-dimethoxy substitution in the parent compound provides a starting point for exploring other substitution patterns.
-
-
Amide Nitrogen Substitution (R4): While the parent compound has a hydrogen at this position, substitution with small alkyl groups could influence the compound's conformation and metabolic stability. However, larger substituents may be detrimental to activity.
Conclusion
This comparative guide highlights the potential structure-activity relationships of this compound derivatives as anticonvulsant agents by drawing parallels with structurally related compounds. The key takeaways for future drug design efforts are:
-
Systematic modification of the substituents on the N-phenethyl ring is likely to be the most fruitful avenue for optimizing anticonvulsant potency.
-
Electron-withdrawing and non-bulky substituents at the 3- and 4-positions of the phenyl ring appear to be favorable in related series.
-
The chloroacetamide moiety's role should be carefully investigated, with potential for replacement to improve the safety profile while maintaining or enhancing activity.
The provided experimental protocols offer a starting point for the synthesis and evaluation of a novel series of these compounds, which will be necessary to establish a definitive SAR and identify promising candidates for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: An Evaluation of Cost-Effectiveness and Methodologies
For researchers and professionals in drug development, the efficient and economical synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of different methods for synthesizing 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a key building block in the development of various pharmaceutical compounds. The analysis focuses on cost-effectiveness, reaction parameters, and experimental protocols to aid in the selection of the most suitable synthesis strategy.
Synthesis Methods at a Glance
The primary route to this compound is the Schotten-Baumann reaction, which involves the acylation of 2-(3,4-dimethoxyphenethyl)amine with chloroacetyl chloride.[1] This guide evaluates three common variations of this reaction, differing in the choice of solvent and base.
Method 1: Conventional Synthesis in an Organic Solvent
This widely used method employs a chlorinated organic solvent and an organic base.[2] The reaction is typically performed at low temperatures to control its exothermic nature.
Method 2: Synthesis in Acetic Acid
This approach utilizes acetic acid as the solvent, with sodium acetate serving as the base to neutralize the hydrochloric acid byproduct.[3]
Method 3: Green Synthesis in an Aqueous Buffer
In an effort to develop more environmentally friendly procedures, this method uses a phosphate buffer as the reaction medium. This approach minimizes the use of volatile organic compounds.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following table summarizes the estimated costs and key reaction parameters for each method, assuming a starting scale of 10 grams of 2-(3,4-dimethoxyphenethyl)amine. Prices for reagents are based on currently available data from various chemical suppliers and are subject to change.
| Parameter | Method 1: Organic Solvent | Method 2: Acetic Acid | Method 3: Aqueous Buffer |
| Starting Amine | 10 g | 10 g | 10 g |
| Chloroacetyl Chloride | 6.8 mL (1.1 eq) | 6.8 mL (1.1 eq) | 7.4 mL (1.2 eq) |
| Base | Triethylamine (8.4 mL, 1.1 eq) | Sodium Acetate (4.9 g, 1.1 eq) | - |
| Solvent | Dichloromethane (190 mL) | Acetic Acid (220 mL) | Phosphate Buffer (pH 7.2) |
| Reported Yield | ~85%[2] | ~80%[3] | ~75% (estimated) |
| Estimated Product | 10.7 g | 10.1 g | 9.5 g |
| Estimated Reagent Cost | ~$50-70 | ~$40-60 | ~$35-55 |
| Estimated Solvent Cost | ~$5-10 | ~$10-15 | Minimal |
| Estimated Total Cost | ~$55-80 | ~$50-75 | ~$35-55 |
| Cost per Gram | ~$5.14 - 7.48 | ~$4.95 - 7.43 | ~$3.68 - 5.79 |
| Reaction Time | ~1-3 hours | ~2-4 hours | ~1-2 hours |
| Workup Complexity | High (liquid-liquid extraction) | Moderate (precipitation, filtration) | Low (filtration) |
| Environmental Impact | High (chlorinated solvent) | Moderate (acidic waste) | Low (aqueous waste) |
Experimental Protocols
Method 1: Conventional Synthesis in an Organic Solvent
-
Dissolve 10 g of 2-(3,4-dimethoxyphenethyl)amine and 8.4 mL of triethylamine in 150 mL of dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of 6.8 mL of chloroacetyl chloride in 40 mL of dichloromethane dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[2]
Method 2: Synthesis in Acetic Acid
-
Dissolve 10 g of 2-(3,4-dimethoxyphenethyl)amine in 220 mL of glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add 6.8 mL of chloroacetyl chloride dropwise with vigorous stirring.
-
After the addition, add 4.9 g of sodium acetate portion-wise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the purified product.[3]
Method 3: Green Synthesis in an Aqueous Buffer
-
Suspend 10 g of 2-(3,4-dimethoxyphenethyl)amine in 200 mL of a phosphate buffer solution (pH 7.2).
-
Cool the suspension in an ice bath with efficient stirring.
-
Add 7.4 mL of chloroacetyl chloride dropwise to the stirred suspension.
-
Continue stirring in the ice bath for 1-2 hours. The product will precipitate out of the solution.
-
Isolate the product by filtration, wash thoroughly with cold water, and dry.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general reaction and the specific workflows for each of the three synthesis methods.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, related N-substituted chloroacetamide derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[4] Furthermore, a structurally similar compound has been shown to stimulate the synthesis of endogenous nitric oxide (NO), which plays a crucial role in various physiological processes, including neurotransmission and vasodilation.[5] NO is synthesized by nitric oxide synthase (NOS) enzymes, and its production can be triggered by various signaling molecules, including serotonin (5-HT).
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the activity of similar compounds. This is a speculative pathway intended for illustrative purposes.
Conclusion
The synthesis of this compound can be achieved through several variations of the Schotten-Baumann reaction. While the conventional method using an organic solvent provides high yields, the "green" synthesis in an aqueous buffer emerges as a highly cost-effective and environmentally friendly alternative with a simpler workup procedure. The choice of synthesis method will ultimately depend on the specific requirements of the researcher, including budgetary constraints, scalability, and environmental considerations. The potential for this compound and its derivatives to modulate significant biological pathways warrants further investigation.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealable, and chemically compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3]
-
Controlled incineration with flue gas scrubbing is a suitable destruction method for this type of chemical waste.[4]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [1][4] Discharge into sewer systems or the environment must be strictly avoided.[4]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated prior to disposal.
-
A common procedure is to triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste along with the chemical itself.
-
After decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[4]
-
-
Spill Management:
-
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4]
-
The spill area should then be decontaminated.
-
Report all spills to your institution's EHS office.
-
Quantitative Data Summary
Currently, there is no specific quantitative data, such as permissible concentration limits for disposal, publicly available for this compound. All disposal actions should be based on the precautionary principle of treating the substance as hazardous waste.
| Parameter | Value |
| Regulatory Disposal Code | Dependent on local and national regulations. Consult your EHS office. |
| Permissible Concentration in Effluent | Not established. Discharge to sewer is prohibited.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
This guide provides immediate, essential safety and logistical information for handling 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 14301-31-6 |
| Molecular Formula | C12H16ClNO3 |
| Hazards | Harmful if swallowed, Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standards/Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | ANSI Z.87.1 or EN 166 compliant.[4][5] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe, closed-heel shoes are mandatory.[3][4] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be used.[4] | --- |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[3][4] Gloves should be inspected before use and changed immediately upon known or suspected contact.[4][5] | --- |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[3][4] | --- |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Have a chemical spill kit available.
2. Weighing and Solution Preparation:
-
Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of any dust.[4]
-
Use non-sparking tools for weighing and transferring the solid.[4]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
3. Reaction and Incubation:
-
All reactions involving this compound must be performed in a chemical fume hood.[4]
-
Clearly label all containers with the compound's name and known hazards.[4]
-
Avoid contact with strong acids, bases, and oxidizing agents unless it is a planned part of the experimental procedure.[7]
4. Post-Reaction Work-up and Purification:
-
Continue to use all recommended PPE during extraction, filtration, and purification steps.
-
Be mindful of potentially contaminated equipment and surfaces.
5. General Laboratory Practices:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][6]
-
Remove contaminated clothing immediately and wash it before reuse.[6][8]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.[4] Do not pour it down the drain.[5]
2. Container Management:
-
Use appropriate, sealed containers for waste collection to prevent leaks or spills.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant.[5][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurofinsus.com [eurofinsus.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

